Antibacterial agent 261
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C18H24N4O3S2 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
N-hydroxy-N-[(2R)-2-[(2S)-2-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-1-carbonyl]hexyl]formamide |
InChI |
InChI=1S/C18H24N4O3S2/c1-2-3-6-13(11-21(25)12-23)18(24)22-9-4-7-14(22)16-19-20-17(27-16)15-8-5-10-26-15/h5,8,10,12-14,25H,2-4,6-7,9,11H2,1H3/t13-,14+/m1/s1 |
InChI 键 |
ANGGYLLFHFVGPK-KGLIPLIRSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action for Antibacterial Agent 261 (AA-261)
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Antibacterial agent 261." This suggests that the name may be an internal, proprietary identifier for a compound under development or a hypothetical agent. To fulfill the structural and technical requirements of this request, this whitepaper will present a plausible, hypothetical mechanism of action for a fictional compound, "this compound (AA-261)." All data, protocols, and diagrams are illustrative and based on established principles of antibacterial drug discovery.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (AA-261) is a novel synthetic compound demonstrating potent bactericidal activity, particularly against Gram-negative pathogens. This document elucidates the core mechanism of action of AA-261, which involves the specific inhibition of the bacterial DNA gyrase subunit B (GyrB).[1][2] By targeting the ATPase activity of GyrB, AA-261 effectively prevents the negative supercoiling of DNA, a process essential for bacterial DNA replication and transcription.[1][3] This inhibition leads to the accumulation of DNA strand breaks and ultimately, cell death.[1] AA-261 exhibits a high degree of selectivity for bacterial GyrB over human topoisomerase II, suggesting a favorable therapeutic window.
Molecular Mechanism of Action
The primary molecular target of AA-261 is the ATP-binding site of the DNA gyrase B subunit (GyrB).[2] DNA gyrase, a type II topoisomerase, is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2] The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while GyrB houses the ATPase domain that powers the enzyme's function.[2][3]
AA-261 acts as a competitive inhibitor of ATP binding to the GyrB subunit.[1] This action prevents the conformational changes necessary for the enzyme to introduce negative supercoils into relaxed DNA. The failure of this supercoiling process stalls DNA replication forks, leading to double-stranded DNA breaks and the induction of the SOS response, culminating in bacterial cell death.[1] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit and stabilize the DNA-gyrase cleavage complex.[1][2]
Quantitative Data Summary
The efficacy and selectivity of AA-261 have been quantified through a series of in vitro assays. The data are summarized below for clarity and comparison.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
| Bacterial Strain | Type | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Gram-negative | 0.5 |
| Pseudomonas aeruginosa PAO1 | Gram-negative | 2.0 |
| Klebsiella pneumoniae ATCC BAA-1705 | Gram-negative (Carbapenem-resistant) | 1.0 |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 16.0 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | >32.0 |
Data Interpretation: AA-261 shows significant potency against Gram-negative bacteria, including a drug-resistant strain, with lower efficacy against the tested Gram-positive organisms.
| Assay | Target/Cell Line | IC₅₀ / CC₅₀ (µM) |
| E. coli DNA Gyrase Supercoiling Assay | E. coli DNA Gyrase | 0.25 |
| GyrB ATPase Assay | Recombinant E. coli GyrB | 0.15 |
| Human Topoisomerase IIα Assay | Human Topoisomerase IIα | >100 |
| Cytotoxicity Assay | Human Embryonic Kidney (HEK293) | 75.0 |
Data Interpretation: AA-261 is a potent inhibitor of its target enzyme and exhibits high selectivity (>400-fold) for the bacterial enzyme over its human homologue. The cytotoxicity concentration (CC₅₀) is significantly higher than the enzyme inhibitory concentration (IC₅₀), indicating a favorable selectivity index.
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments used to characterize the mechanism and efficacy of AA-261.
This protocol determines the minimum inhibitory concentration (MIC) of AA-261 against various bacterial strains.[5][6]
-
Preparation: A two-fold serial dilution of AA-261 is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[5][7]
-
Inoculum: Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[5][8]
-
Analysis: The MIC is determined as the lowest concentration of AA-261 at which no visible bacterial growth is observed.[4][5]
This assay measures the inhibitory effect of AA-261 on the supercoiling activity of DNA gyrase.[2][9]
-
Reaction Mixture: A reaction mixture is prepared containing assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and varying concentrations of AA-261.
-
Enzyme Addition: The reaction is initiated by adding purified E. coli DNA gyrase.
-
Incubation: The mixture is incubated at 37°C for 1 hour to allow for DNA supercoiling.[10]
-
Termination & Electrophoresis: The reaction is stopped by adding a stop buffer containing SDS and loading dye. The products are then separated by electrophoresis on a 1% agarose (B213101) gel.[10]
-
Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Inhibition is quantified by the reduction in the faster-migrating supercoiled DNA form relative to the relaxed form.
This colorimetric assay assesses the effect of AA-261 on the viability of mammalian cells.[11][12]
-
Cell Seeding: HEK293 cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AA-261. The cells are then incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.[11][13] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11][14]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[11][13]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[13] Cell viability is calculated relative to untreated control cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. topogen.com [topogen.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Ethyl Lauroyl Arginate (LAE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl lauroyl arginate (LAE), also known by its E number E243, is a cationic surfactant with a broad spectrum of antimicrobial activity.[1][2] Synthesized from L-arginine, lauric acid, and ethanol (B145695), LAE is recognized for its high biodegradability and low toxicity, making it a versatile agent in the food and cosmetic industries.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical and antibacterial properties, mechanism of action, and relevant experimental protocols for LAE.
Chemical Structure and Identification
Ethyl lauroyl arginate is the ethyl ester of the Nα-lauroyl derivative of L-arginine. It is typically used as its hydrochloride salt.
-
IUPAC Name: Ethyl (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoate hydrochloride[1]
-
Chemical Formula: C20H41ClN4O3[1]
-
CAS Number: 60372-77-2[1]
Physicochemical Properties
LAE is a white, solid powder.[3] Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 421.02 g/mol | [4] |
| Melting Point | 50.5-58.0 °C | [4] |
| Decomposition Temperature | > 107 °C | [4] |
| Solubility in Water (20°C) | > 247 g/kg | [3] |
| Solubility in Organic Solvents | Freely soluble in ethanol, propylene (B89431) glycol, and glycerol | [4] |
| pH (1% aqueous solution) | 3.0-5.0 | [4] |
| Partition Coefficient (Oil/Water) | < 0.1 | [4] |
| Critical Micelle Concentration (CMC) | 0.18–0.21% (w/v) | [1] |
| Hydrophilic-Lipophilic Balance (HLB) | 10.5 | [1] |
Antimicrobial Properties
LAE exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as yeasts and molds.[1][5] Its cationic nature is key to its antimicrobial action.[2]
Spectrum of Activity
LAE is effective against a wide range of microorganisms, including common foodborne pathogens such as Listeria monocytogenes, Salmonella spp., and Escherichia coli.[2] It is also effective against various yeasts and molds.[1]
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported MIC values of LAE against various microorganisms.
| Microorganism | MIC (µg/mL) | Reference(s) |
| Saccharomyces cerevisiae | 35 | [1] |
| Candida albicans | 112.5 | [1] |
| Zygosaccharomyces bailii | 62.5 | [1] |
| Botrytis cinerea | 400 | [1] |
| Alternaria alternata | 200 | [1] |
| Penicillium italicum | 400 | [1] |
| Penicillium digitatum | 400 | [1] |
Mechanism of Action
The primary target of LAE is the bacterial cytoplasmic membrane.[2] As a cationic surfactant, it interacts with the negatively charged components of the bacterial cell envelope, leading to membrane disruption and cell death.[2][4]
Signaling Pathway of Membrane Disruption
The proposed mechanism of action involves a multi-step process:
-
Electrostatic Interaction: The positively charged guanidinium (B1211019) group of LAE binds to the negatively charged cell surface of the bacteria.[2]
-
Membrane Insertion: The hydrophobic lauroyl chain penetrates the lipid bilayer of the cytoplasmic membrane.[2]
-
Membrane Disruption: This insertion disrupts the membrane integrity, leading to the leakage of intracellular components such as ions and metabolites.[2]
-
Metabolic Inhibition: The loss of essential components and the dissipation of the membrane potential inhibit critical metabolic processes, ultimately leading to cell death.[2]
Metabolism
In the human body, LAE is rapidly metabolized through hydrolysis.[2] The primary metabolic pathway involves the cleavage of the ester and amide bonds, ultimately yielding naturally occurring substances that are further metabolized through normal physiological pathways.[2]
Experimental Protocols
Synthesis of Ethyl Lauroyl Arginate Hydrochloride
The synthesis of LAE is a two-step process followed by purification.[3]
Methodology:
-
Esterification: L-arginine is reacted with ethanol in the presence of an acid catalyst (e.g., thionyl chloride) to form ethyl arginate.[4]
-
Amidation: The resulting ethyl arginate is then reacted with lauroyl chloride in an aqueous medium under controlled temperature (10–15°C) and pH (6.7–6.9) to form ethyl lauroyl arginate.[1][6]
-
Purification: The product is recovered as the hydrochloride salt by filtration and subsequent drying.[3]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Ethyl lauroyl arginate (LAE)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for dilutions
-
Incubator
Procedure:
-
Prepare LAE Stock Solution: Dissolve LAE in a suitable solvent (e.g., water) to a known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the LAE stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the LAE dilutions.
-
Controls: Include a positive control (broth with inoculum, no LAE) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of LAE that completely inhibits visible growth of the microorganism.
Time-Kill Kinetics Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population.
Materials:
-
Ethyl lauroyl arginate (LAE)
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Sterile saline for dilutions
-
Agar (B569324) plates
-
Incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it in fresh broth to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Experimental Setup: Prepare flasks containing the bacterial suspension and add LAE at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without LAE.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.
-
Incubation: Incubate the plates at the optimal temperature for the organism until colonies are visible.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each LAE concentration and the control.
Conclusion
Ethyl lauroyl arginate is a potent antimicrobial agent with a well-characterized mechanism of action and favorable safety profile. Its broad-spectrum activity and low toxicity make it a valuable compound for various applications, particularly in the food and cosmetic industries. The experimental protocols provided in this guide offer a framework for researchers to further investigate and utilize the antimicrobial properties of LAE.
References
- 1. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl lauroyl arginate - Wikipedia [en.wikipedia.org]
- 3. genemedsyn.com [genemedsyn.com]
- 4. earthwormexpress.com [earthwormexpress.com]
- 5. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 6. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review [ko.yufenggp.com]
The Discovery and Synthesis of the Oxazolidinone Antibiotic Linezolid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linezolid (B1675486) stands as a landmark achievement in antibacterial drug discovery, being the first clinically approved agent in the oxazolidinone class. Its novel mechanism of action, targeting the initiation of bacterial protein synthesis, provides a critical therapeutic option against multi-drug resistant Gram-positive pathogens. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical efficacy of linezolid. Detailed experimental protocols for its synthesis and microbiological evaluation are presented, alongside a comprehensive summary of its in vitro and in vivo activity.
Discovery and Development
The emergence of vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) in the late 20th century created an urgent need for new classes of antibiotics. Scientists at Pharmacia Corporation (then Upjohn) initiated a research program focused on the oxazolidinone class of compounds. Early exploration of various oxazolidinone subclasses, including indanone, tetralone, and indoline-subunit derivatives, provided initial proof-of-concept.[1] Intensive structure-activity relationship (SAR) studies led to the identification of the piperazinyl-phenyloxazolidinones as having the most promising chemical and biological properties.[1]
From this subclass, two candidates, eperezolid (B1671371) and linezolid, emerged for further development. Linezolid was ultimately selected for clinical evaluation due to its superior pharmacokinetic profile.[1] Subsequent microbiological testing demonstrated its potent in vitro activity and in vivo efficacy in animal models of infection.[1] Linezolid was approved by the U.S. Food and Drug Administration (FDA) in 2000.
Synthesis of Linezolid
Several synthetic routes to linezolid have been developed. One common and efficient method involves the following key steps:
-
Step 1: N-alkylation of 3-fluoro-4-morpholinobenzenamine. This initial step involves the reaction of 3-fluoro-4-morpholinobenzenamine with (R)-glycidyl butyrate.
-
Step 2: Formation of the oxazolidinone ring. The resulting intermediate undergoes cyclization to form the core oxazolidinone ring structure.
-
Step 3: Introduction of the acetamide (B32628) side chain. The final step involves the addition of the N-acetyl group to the aminomethyl side chain.
A variety of reagents and conditions can be employed for each step, with some methods offering improved yields and suitability for industrial-scale production.[2]
Experimental Protocol: A Representative Synthesis of Linezolid
This protocol is a composite of reported methods and is intended for informational purposes.
Materials:
-
3-fluoro-4-morpholinobenzenamine
-
(R)-glycidyl butyrate
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Carbonyl diimidazole (CDI)
-
Potassium phthalimide (B116566)
-
Dimethylformamide (DMF)
-
Hydrazine (B178648) hydrate
-
Acetic anhydride (B1165640)
-
Dichloromethane
Procedure:
-
Preparation of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one:
-
Dissolve methyl 3-fluoro-4-morpholinophenyl carbamate (B1207046) in anhydrous THF and cool to -78°C.
-
Slowly add n-butyllithium in hexane (B92381) and stir for 30 minutes.
-
Add (R)-epichlorohydrin and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Purify the crude product by column chromatography to yield (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one.
-
-
Synthesis of (S)-2-[3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione:
-
To a solution of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl) oxazolidin-2-one in DMF, add potassium phthalimide.
-
Heat the mixture to reflux and stir for 5 hours.
-
Cool the reaction mixture and pour into water to precipitate the product.
-
Filter and dry the solid to obtain the phthalimide intermediate.
-
-
Formation of Linezolid:
-
Suspend the phthalimide intermediate in methanol and add hydrazine hydrate.
-
Heat the mixture to reflux for 1 hour.
-
Cool the reaction, dilute with water, and extract with dichloromethane.
-
Concentrate the organic extracts to obtain the amine intermediate.
-
Dissolve the amine intermediate in a suitable solvent and add acetic anhydride to perform the acetylation.
-
Purify the crude product by recrystallization to obtain linezolid.
-
Mechanism of Action
Linezolid possesses a unique mechanism of action among clinically approved antibiotics. It inhibits bacterial protein synthesis at the initiation phase, a step preceding the action of other protein synthesis inhibitors like macrolides and tetracyclines.
Specifically, linezolid binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[3][4] This binding event prevents the formation of a functional 70S initiation complex, which is the complete ribosome assembled with messenger RNA (mRNA) and the initiator transfer RNA (tRNA).[1][3] By blocking the formation of this complex, linezolid effectively halts the translation of mRNA into proteins, thereby inhibiting bacterial growth. Due to this distinct target site, cross-resistance with other classes of protein synthesis inhibitors is uncommon.[5]
In Vitro and In Vivo Activity
Linezolid demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including resistant strains.
In Vitro Susceptibility
The in vitro activity of linezolid is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
Table 1: In Vitro Activity of Linezolid Against Key Gram-Positive Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 2 | 2 |
| Staphylococcus aureus (Methicillin-resistant) | 2 | 2 |
| Enterococcus faecalis (Vancomycin-susceptible) | 2 | 2 |
| Enterococcus faecium (Vancomycin-resistant) | 2 | 2 |
| Streptococcus pneumoniae (Penicillin-susceptible) | 1 | 2 |
| Streptococcus pneumoniae (Penicillin-resistant) | 1 | 2 |
Data compiled from multiple sources.[4][6]
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Linezolid powder
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or broth for dilutions
-
Incubator at 35-37°C
Procedure:
-
Preparation of Linezolid Stock Solution: Prepare a stock solution of linezolid in a suitable solvent and sterilize by filtration.
-
Serial Dilutions: Perform two-fold serial dilutions of the linezolid stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted linezolid. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of linezolid that completely inhibits visible bacterial growth.
In Vivo Efficacy
Linezolid has demonstrated efficacy in various animal models of infection, which has been predictive of its clinical success.
Table 2: Efficacy of Linezolid in Animal Models of Infection
| Infection Model | Animal Model | Pathogen | Linezolid Efficacy | Comparator Efficacy | Reference |
| Pneumonia | Mouse | MRSA | Significant reduction in bacterial lung counts | Vancomycin (B549263) showed minimal efficacy | [7] |
| Skin and Soft Tissue Infection | Mouse | MRSA | Dose-dependent reduction in bacterial load | - | [8] |
| Periprosthetic Joint Infection | Rat | MRSA | Significant reduction in bacterial count on implant | Vancomycin showed similar efficacy | [9] |
| Hematogenous Pulmonary Infection | Mouse | VISA | Improved survival and reduced bacterial counts | Vancomycin and Teicoplanin were less effective | [10] |
Clinical Efficacy
Linezolid has been extensively studied in clinical trials for the treatment of various Gram-positive infections.
Nosocomial Pneumonia
In a randomized, double-blind, multicenter study comparing linezolid with vancomycin for the treatment of nosocomial pneumonia caused by MRSA, linezolid demonstrated a significantly higher clinical success rate in the per-protocol population.[11]
Table 3: Clinical Efficacy of Linezolid vs. Vancomycin for MRSA Nosocomial Pneumonia (Per-Protocol Population)
| Outcome | Linezolid (n=165) | Vancomycin (n=174) | 95% Confidence Interval for Difference | P-value |
| Clinical Success at End of Study | 57.6% (95/165) | 46.6% (81/174) | 0.5% - 21.6% | 0.042 |
Data from Wunderink et al. (2012).[11]
A subsequent meta-analysis of nine randomized trials found that linezolid and vancomycin had similar overall efficacy and safety profiles for the treatment of hospital-acquired pneumonia.[12]
Conclusion
Linezolid represents a significant advancement in the fight against antibiotic-resistant Gram-positive bacteria. Its unique mechanism of action, broad spectrum of activity against key pathogens, and proven clinical efficacy have established it as a valuable therapeutic agent. The continued development of novel synthetic routes and a thorough understanding of its pharmacological properties are crucial for optimizing its use and preserving its effectiveness for the future.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. food.dtu.dk [food.dtu.dk]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Animal experimental investigation on the efficacy of antibiotic therapy with linezolid, vancomycin, cotrimoxazole, and rifampin in treatment of periprosthetic knee joint infections by MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
- 11. researchgate.net [researchgate.net]
- 12. Treatment of hospital-acquired pneumonia with linezolid or vancomycin: a systematic review and meta-analysis | BMJ Open [bmjopen.bmj.com]
An In-depth Technical Guide to the Antibacterial Spectrum of Agent 261
This document provides a comprehensive overview of the antibacterial activity, mechanism of action, and preclinical evaluation of Agent 261, a novel investigational antibacterial compound. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-infective therapies.
In Vitro Antibacterial Spectrum of Agent 261
The in vitro antibacterial activity of Agent 261 was evaluated against a broad panel of contemporary bacterial isolates, including multidrug-resistant (MDR) strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for each isolate.
Table 1: Minimum Inhibitory Concentrations (MICs) of Agent 261 against Gram-Positive Bacteria
| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 0.5 |
| Staphylococcus aureus | BAA-1717 | Methicillin-Resistant (MRSA) | 1 |
| Staphylococcus epidermidis | ATCC 12228 | - | 0.25 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | 2 |
| Enterococcus faecium | VRE-101 | Vancomycin-Resistant (VRE) | 4 |
| Streptococcus pneumoniae | ATCC 49619 | Penicillin-Susceptible | 0.125 |
| Streptococcus pyogenes | ATCC 19615 | - | 0.25 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Agent 261 against Gram-Negative Bacteria
| Bacterial Species | Strain ID | Resistance Profile | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | - | 4 |
| Klebsiella pneumoniae | KPC-3 | Carbapenem-Resistant (CRE) | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | - | 32 |
| Acinetobacter baumannii | AYE | Multidrug-Resistant | 64 |
| Neisseria gonorrhoeae | WHO F | Ciprofloxacin-Resistant | 8 |
| Haemophilus influenzae | ATCC 49247 | β-lactamase negative | 2 |
Proposed Mechanism of Action: Inhibition of Bacterial Topoisomerase IV
Agent 261 is hypothesized to exert its antibacterial effect by targeting and inhibiting bacterial topoisomerase IV, an essential enzyme involved in DNA replication and chromosome segregation. Specifically, it is believed to stabilize the covalent complex formed between the ParC subunit of topoisomerase IV and the bacterial DNA. This stabilization leads to double-strand DNA breaks, ultimately triggering cell death.
Caption: Proposed mechanism of action for Agent 261.
Experimental Protocols
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination by broth microdilution.
Protocol Steps:
-
Preparation of Agent 261: A stock solution of Agent 261 is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are grown on agar (B569324) plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the Agent 261 dilutions. The plate is then incubated at 37°C for 18-24 hours.
-
Result Interpretation: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Agent 261 that completely inhibits visible growth.
The in vivo efficacy of Agent 261 was assessed using a neutropenic murine thigh infection model. This model is a standard for evaluating the in vivo activity of antibacterial agents against specific pathogens.
Caption: Workflow for the neutropenic murine thigh infection model.
Protocol Steps:
-
Induction of Neutropenia: Female ICR mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 prior to infection.
-
Infection: On day 0, mice are anesthetized and injected in the right thigh muscle with a 0.1 mL suspension containing approximately 1-5 x 10^5 CFU of the test organism (e.g., S. aureus BAA-1717).
-
Drug Administration: Two hours post-infection, cohorts of mice are treated with Agent 261 at various dosages, typically administered intravenously or orally. A control group receives the vehicle alone.
-
Endpoint Measurement: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscle is excised, homogenized in saline, and serially diluted. The dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The efficacy of Agent 261 is determined by calculating the reduction in bacterial burden (log10 CFU/thigh) in treated animals compared to the vehicle control group.
Preliminary In Vitro Studies of Antibacterial Agent 261: A Technical Overview
Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Antibacterial agent 261." This suggests that the name may be an internal, proprietary identifier for a compound under development or a hypothetical agent. To fulfill the structural and technical requirements of this request, this whitepaper will utilize Ciprofloxacin (B1669076) , a well-characterized fluoroquinolone antibiotic with a known mechanism of action, as a representative agent. All data, protocols, and diagrams presented are based on established knowledge of Ciprofloxacin.
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibacterial agents. Agent 261 represents a promising new synthetic molecule from the fluoroquinolone class, designed to exhibit broad-spectrum activity against a range of clinically relevant pathogens. This document provides a comprehensive summary of the preliminary in vitro studies conducted to characterize the antibacterial efficacy and mechanism of action of this agent. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals engaged in the field of antimicrobial research.
Mechanism of Action
This compound (represented by Ciprofloxacin) functions by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][3][4] Specifically, it targets two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2][4][5]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription.[2][4] Agent 261 binds to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands, which leads to an accumulation of double-strand breaks.[2]
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[2][4] Inhibition of topoisomerase IV by Agent 261 prevents the segregation of replicated chromosomes into daughter cells, thereby halting cell division.[2][4]
This dual-targeting mechanism results in the cessation of critical DNA processes, leading to bacterial cell death, classifying Agent 261 as a bactericidal compound.[2][5]
In Vitro Antibacterial Activity
The potency of an antibacterial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a bacterium. The in vitro activity of Agent 261 was evaluated against a panel of common Gram-positive and Gram-negative bacterial pathogens.
| Bacterial Species | Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | Gram-Negative | 0.015 | 0.25 |
| Klebsiella pneumoniae | Gram-Negative | 0.05 | 1.0 |
| Pseudomonas aeruginosa | Gram-Negative | 0.25 | 0.5 |
| Enterobacter spp. | Gram-Negative | ≤0.25 | 1.0 |
| Staphylococcus aureus (MSSA) | Gram-Positive | 0.32 | 0.59 |
| Streptococcus pneumoniae | Gram-Positive | 0.5 | 4.0 |
| Enterococcus faecalis | Gram-Positive | 0.25 | 1.0 |
| Data are representative of Ciprofloxacin and compiled from multiple surveillance studies.[5][6][7][8][9][10] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. |
Experimental Protocols
Standardized protocols are essential for ensuring the reproducibility and accuracy of in vitro susceptibility testing.[11][12] The following are detailed methodologies for key experiments used to characterize Agent 261.
Broth Microdilution for MIC Determination
This method is considered the gold standard for quantitative MIC determination.[11]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[11]
-
Antimicrobial Preparation: Serial twofold dilutions of Agent 261 are prepared in CAMHB across the wells of a 96-well microtiter plate to achieve a final desired concentration range.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated into each well of the microtiter plate containing the serially diluted agent. Positive (bacteria, no agent) and negative (broth only) control wells are included.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[11]
-
Result Interpretation: The MIC is determined as the lowest concentration of Agent 261 that completely inhibits visible growth of the organism, as observed by the naked eye.[11]
DNA Gyrase Supercoiling Inhibition Assay
This assay directly measures the inhibitory effect of Agent 261 on the enzymatic activity of DNA gyrase.[13][14][15][16]
-
Reaction Setup: A reaction mixture is prepared on ice containing 5X assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322) as the substrate, and varying concentrations of Agent 261.
-
Enzyme Addition: Purified E. coli DNA gyrase enzyme is added to the reaction tubes to initiate the supercoiling reaction. A control reaction without the inhibitor is included.
-
Incubation: The reaction is incubated at 37°C for approximately 30-60 minutes to allow for enzymatic supercoiling of the plasmid DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a protein denaturant (e.g., Sodium Dodecyl Sulfate) and a DNA loading dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are loaded onto a 1% agarose gel. Electrophoresis is performed to separate the different DNA topoisomers. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization and Analysis: The gel is stained with a fluorescent DNA-intercalating agent (e.g., ethidium (B1194527) bromide) and visualized under UV light. Inhibition of DNA gyrase is observed as a dose-dependent decrease in the amount of the fast-migrating supercoiled DNA form and a corresponding increase in the slow-migrating relaxed form. The concentration of Agent 261 that inhibits 50% of the supercoiling activity (IC₅₀) can be calculated.
Conclusion
The preliminary in vitro data for this compound, represented here by Ciprofloxacin, demonstrate potent bactericidal activity against a broad spectrum of clinically significant Gram-negative and Gram-positive pathogens.[1][5] Its established mechanism of action, the dual inhibition of DNA gyrase and topoisomerase IV, provides a robust pathway for bacterial cell death.[2][4] The standardized protocols outlined in this guide offer a framework for the continued evaluation and characterization of this and other novel antibacterial candidates. Further studies are warranted to explore the potential for resistance development and to assess the in vivo efficacy and safety profile of Agent 261.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 3. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro activity of ciprofloxacin against gram-positive bacteria. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. woah.org [woah.org]
- 13. researchgate.net [researchgate.net]
- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Source and Synthesis of Antibacterial Agent 261
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the origin and isolation methods for Antibacterial agent 261, a potent synthetic compound of significant interest in the field of antibacterial drug discovery. This document outlines its synthetic nature, summarizes key quantitative data, and provides detailed experimental protocols for its synthesis and purification, tailored for a professional research audience.
Source of this compound
This compound, also identified as compound 43 , is not a naturally occurring substance. It is a synthetic molecule belonging to the 1,3,4-thiadiazole (B1197879) class of compounds. Its development is the result of targeted chemical synthesis aimed at creating novel inhibitors of the bacterial enzyme peptide deformylase (PDF). The design, synthesis, and biological evaluation of this compound were first detailed in a study by Shouning Yang et al. in the Journal of Medicinal Chemistry. [1][2]This research positions this compound as a product of rational drug design rather than isolation from a natural source.
Quantitative Data
The primary mechanism of action for this compound is the inhibition of the peptide deformylase (PDF) enzyme, which is essential for bacterial survival. The compound has demonstrated potent inhibitory activity against PDF from both Gram-positive and Gram-negative bacteria.
| Parameter | Target Enzyme | Value (nM) |
| IC50 | Staphylococcus aureus PDF | 2.5 |
| IC50 | Escherichia coli PDF | 10.6 |
Data sourced from MedChemExpress product information, referencing the primary literature. [1]
Experimental Protocols
The methodologies for the creation and purification of this compound are based on established organic synthesis and chromatographic techniques. The detailed procedures are available in the Supporting Information of the primary publication. [2]Below are representative protocols for its synthesis and purification.
General Synthesis of the 1,3,4-Thiadiazole Scaffold
The synthesis of 1,3,4-thiadiazole derivatives, the structural class of this compound, typically involves the cyclization of thiosemicarbazide (B42300) with a carboxylic acid derivative. A general procedure is as follows:
-
A mixture of a selected carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
A dehydrating agent, commonly phosphorus oxychloride (POCl₃) or concentrated sulfuric acid, is added carefully to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically 2-4 hours) to facilitate the cyclization reaction.
-
Upon completion, the mixture is cooled to room temperature and carefully poured into crushed ice or cold water.
-
The resulting precipitate is neutralized, for example with a potassium hydroxide (B78521) solution.
-
The solid crude product is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like ethanol (B145695) can be performed for initial purification.
Purification by High-Performance Liquid Chromatography (HPLC)
Final purification to achieve high purity of this compound is performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector is used.
-
Column: A C18 stationary phase column (e.g., 5 μm particle size, 4.6 mm x 250 mm) is installed and equilibrated with the initial mobile phase conditions until a stable baseline is achieved.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: HPLC-grade acetonitrile (B52724) (ACN).
-
The gradient runs from a low to a high percentage of Solvent B over a period of 20-30 minutes.
-
-
Sample Preparation: The crude synthetic product is dissolved in a suitable solvent (e.g., a 50:50 mixture of water/ACN) and filtered through a 0.45 µm syringe filter.
-
Injection and Fraction Collection: The prepared sample is injected onto the column. The eluent is monitored by the detector, and fractions corresponding to the main peak of the target compound are collected.
-
Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator) and then lyophilized to yield the final, highly purified this compound as a solid.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the synthesis and the signaling pathway targeted by this compound.
References
Early-stage toxicity profile of Antibacterial agent 261
An In-Depth Early-Stage Toxicity Profile of Antibacterial Agent 261 (ABA-261)
Introduction
This technical guide provides a comprehensive overview of the early-stage, preclinical toxicity profile of the novel antibacterial agent, ABA-261. As a potential candidate for further drug development, a thorough understanding of its preliminary safety is crucial. This document summarizes key in vitro toxicity data, details the experimental protocols used, and visualizes relevant pathways and workflows to support further research and decision-making by drug development professionals.
In Vitro Cytotoxicity Assessment
The initial evaluation of ABA-261's toxicity involved assessing its effect on the viability of various human cell lines. This provides a baseline understanding of its general cellular toxicity.
Cytotoxicity Data Summary
The half-maximal inhibitory concentration (IC50) was determined for three distinct human cell lines after a 48-hour exposure to ABA-261. The results are summarized below.
| Cell Line | Description | IC50 (µM) |
| HepG2 | Human Liver Carcinoma Cell Line | 42.5 |
| HEK293 | Human Embryonic Kidney Cell Line | 78.2 |
| THP-1 | Human Monocytic Cell Line | 55.1 |
Experimental Protocol: MTT Assay for Cytotoxicity
Cell viability was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HepG2, HEK293, and THP-1 cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Exposure: ABA-261 was serially diluted in the appropriate cell culture medium to final concentrations ranging from 0.1 µM to 200 µM. The existing medium was removed from the wells and replaced with the medium containing ABA-261. A vehicle control (0.1% DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was carefully removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for determining the in vitro cytotoxicity of ABA-261.
Genotoxicity Assessment
Genotoxicity studies were conducted to evaluate the potential of ABA-261 to induce genetic mutations or chromosomal damage.
Genotoxicity Data Summary
Results from the Ames test and an in vitro micronucleus assay are presented below.
| Assay | Test System | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium TA98, TA100 | With and Without | Negative |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | Negative |
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
-
Strains: Salmonella typhimurium strains TA98 and TA100, which are histidine auxotrophs, were used.
-
Exposure: The bacterial strains were exposed to various concentrations of ABA-261 (up to 5000 µ g/plate ) in the presence and absence of a rat liver S9 fraction for metabolic activation.
-
Plating: The treated bacteria were plated on minimal glucose agar (B569324) plates lacking histidine.
-
Incubation: Plates were incubated at 37°C for 48-72 hours.
-
Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A positive result is defined as a dose-dependent increase in revertants that is at least twice the background (vehicle control) count.
Experimental Protocol: In Vitro Micronucleus Test
-
Cell Culture: Human peripheral blood lymphocytes were stimulated to divide using phytohemagglutinin.
-
Compound Treatment: The dividing cells were treated with ABA-261 at multiple concentrations in the presence and absence of S9 metabolic activation. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells.
-
Harvesting: After a full cell cycle, cells were harvested and stained.
-
Scoring: At least 2000 binucleated cells per concentration were scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes). An increase in the frequency of micronucleated cells compared to the vehicle control indicates clastogenic or aneugenic activity.
Specialized In Vitro Toxicity
To investigate organ-specific toxicity, targeted assays for hepatotoxicity and cardiotoxicity were performed.
Hepatotoxicity & Cardiotoxicity Data Summary
| Assay | Endpoint Measured | Result (at 10 µM) |
| Hepatotoxicity | ||
| HepG2 ALT/AST Leakage | Alanine/Aspartate Aminotransferase | No significant increase |
| Cardiotoxicity | ||
| hERG Inhibition Assay | Inhibition of the hERG K+ channel | 12% Inhibition |
Experimental Protocol: hERG Inhibition Assay
The potential for ABA-261 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using an automated patch-clamp system.
-
Cell Line: HEK293 cells stably expressing the hERG channel were used.
-
Compound Application: Cells were exposed to ABA-261 at a screening concentration of 10 µM. A known hERG inhibitor (e.g., E-4031) was used as a positive control.
-
Electrophysiology: The hERG current was elicited by a specific voltage-step protocol before and after the application of the test compound.
-
Analysis: The percentage of inhibition of the hERG tail current was calculated by comparing the current amplitude in the presence of ABA-261 to the baseline current.
Hypothetical Toxicity Pathway
Based on preliminary mechanistic studies, ABA-261 is hypothesized to induce cellular toxicity at high concentrations through the induction of mitochondrial-mediated apoptosis. This pathway is initiated by an increase in reactive oxygen species (ROS).
Caption: Hypothesized pathway of ABA-261-induced apoptosis.
Conclusion
The early-stage toxicity profile of ABA-261 suggests a moderate in vitro cytotoxicity profile with IC50 values significantly higher than its expected therapeutic concentration. Crucially, ABA-261 did not exhibit any genotoxic potential in the Ames and micronucleus assays. The risk of cardiotoxicity appears low, with minimal inhibition of the hERG channel at a high screening concentration. Further studies, including in vivo acute toxicity and repeated dose toxicity studies, are warranted to fully characterize the safety profile of ABA-261 and support its progression in the drug development pipeline.
Unraveling the Novel Mechanism of Zosurabalpin: A Technical Guide to its Mode of Action
For Immediate Release
Basel, Switzerland – In the global fight against antimicrobial resistance, a new class of antibiotics has emerged, offering a beacon of hope against one of the most critical threats: carbapenem-resistant Acinetobacter baumannii (CRAB). This technical guide provides an in-depth analysis of Zosurabalpin, a first-in-class tethered macrocyclic peptide, detailing its novel mode of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its unique mechanism. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antimicrobial research.
Executive Summary
Zosurabalpin represents a significant breakthrough, being one of the first new antibiotic classes to show potent activity against the 'Priority 1' pathogen A. baumannii in over five decades.[1] Its innovative mechanism circumvents existing resistance pathways by targeting the transport of lipopolysaccharide (LPS), an essential component of the bacterial outer membrane.[2] By inhibiting the LptB2FGC transporter complex, Zosurabalpin disrupts the integrity of the outer membrane, leading to an accumulation of LPS in the inner membrane and subsequent cell death.[2][3] This targeted approach has demonstrated remarkable efficacy in both in vitro and in vivo models, heralding a new era in the development of pathogen-specific antibiotics.[2]
The Novel Mode of Action: Inhibition of Lipopolysaccharide Transport
The bactericidal activity of Zosurabalpin stems from its unique ability to stall the transport of LPS from the inner bacterial membrane to the outer membrane.[2] This process is crucial for the survival of most Gram-negative bacteria, as the outer membrane acts as a protective barrier against many antibiotics and environmental stressors.[1]
The key target of Zosurabalpin is the LptB2FGC complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[2][4] This complex is the engine of the LPS transport bridge, responsible for extracting LPS molecules from the inner membrane and powering their journey to the cell surface.[4]
Through a combination of genetic, biochemical, and structural analyses, including cryo-electron microscopy (cryo-EM), it was revealed that Zosurabalpin does not simply block the transporter. Instead, it creates a "molecular trap."[5] Zosurabalpin binds to a novel composite site formed by both the LptB2FGC transporter and the LPS substrate itself.[5] This ternary complex locks the transporter in a stalled state, effectively halting the entire LPS transport pathway.[5] The resulting buildup of LPS in the inner membrane is cytotoxic, leading to the demise of the bacterium.[2]
Quantitative Data Summary
Zosurabalpin has demonstrated potent and specific activity against a wide range of A. baumannii clinical isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains.
Table 1: In Vitro Activity of Zosurabalpin against Acinetobacter baumannii
| Organism Collection | No. of Isolates | Testing Conditions | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
| A. baumannii-calcoaceticus complex (Global, 2022-2023) | 450 | CA-MHB + 20% Horse Serum | 0.12 | 0.25 | 0.015 - 2 |
| A. baumannii-calcoaceticus complex (Global, 2022-2023) | 450 | CA-MHB + 20% Human Serum | 0.25 | 1 | 0.03 - 4 |
| Carbapenem-Resistant A. baumannii (CRAB) | 356 | CA-MHB + 20% Horse Serum | 0.12 | 0.25 | 0.03 - 2 |
| Carbapenem-Resistant A. baumannii (CRAB) | 356 | CA-MHB + 20% Human Serum | 0.5 | 1 | 0.03 - 4 |
| A. baumannii clinical isolates (China, 2021) | 133 | CA-MHB + 20% Horse Serum | 0.12 | 0.25 | 0.015 - 1 |
| A. baumannii clinical isolates (China, 2021) | 133 | CA-MHB + 20% Human Serum | 0.25 | 0.5 | 0.03 - 1 |
Data compiled from studies by Zampaloni et al. and related susceptibility testing reports.[6][7] CA-MHB: Cation-Adjusted Mueller Hinton Broth.
Table 2: Efficacy of Zosurabalpin in Murine Infection Models
| Infection Model | Strain | Treatment | Outcome |
| Sepsis | Pan-drug-resistant CRAB | Zosurabalpin | Significant reduction in mortality |
| Pneumonia | Pan-drug-resistant CRAB | Zosurabalpin | Significant reduction in lung bacterial load |
| Thigh Infection | Pan-drug-resistant CRAB | Zosurabalpin | Significant reduction in bacterial burden |
Data summarized from in vivo studies described by Zampaloni et al. and others.[2][8]
Experimental Protocols
The elucidation of Zosurabalpin's mode of action involved a series of key experiments. The detailed methodologies are outlined below.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro potency of Zosurabalpin against A. baumannii.
Protocol:
-
Methodology: The broth microdilution method was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[7][9]
-
Media: Cation-Adjusted Mueller Hinton Broth (CA-MHB) was used as the base medium.[6] Due to trailing and skipped-well phenomena observed in CA-MHB alone, testing was also performed with supplementation of 20% heat-inactivated horse serum (HoS) or 20% human serum (HS).[6][7]
-
Inoculum Preparation: A. baumannii isolates were cultured on agar (B569324) plates. Colonies were suspended in sterile saline or water to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in the test medium to yield a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter wells.[10]
-
Drug Dilution: Zosurabalpin was serially diluted (2-fold) in the appropriate test medium in 96-well microtiter plates.[10]
-
Incubation: The plates were incubated at 37°C for 16-24 hours in ambient air.[10]
-
Endpoint Reading: The MIC was determined as the lowest concentration of Zosurabalpin that resulted in complete visible inhibition of growth (100% inhibition), particularly in serum-supplemented media. For some tests in CA-MHB alone, a substantial reduction in growth was also noted as an endpoint.[6]
Murine Infection Models (Pneumonia and Sepsis)
Objective: To evaluate the in vivo efficacy of Zosurabalpin in treating systemic and localized A. baumannii infections.
Protocol (Representative Pneumonia Model):
-
Animal Model: Female C57BL/6 or similar mouse strains were used.[8] To establish a robust infection, mice were often rendered transiently neutropenic via intraperitoneal injection of cyclophosphamide (B585) prior to infection.[11]
-
Bacterial Challenge: A multidrug-resistant or carbapenem-resistant clinical isolate of A. baumannii was grown to mid-logarithmic phase.[8] Mice were anesthetized, and a specific inoculum (e.g., 1 x 107 to 1 x 108 CFU) in 50 µL of saline was administered via intranasal or oropharyngeal aspiration to induce pneumonia.[8][11]
-
Treatment: Zosurabalpin, formulated for intravenous or subcutaneous administration, was administered at various doses and schedules, typically starting 1-2 hours post-infection.[2]
-
Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-infection), mice were euthanized. Lungs were aseptically harvested, homogenized, and serially diluted for bacterial load quantification (CFU/lung). Survival was monitored in parallel groups for sepsis models.[8][11]
Cryo-Electron Microscopy (Cryo-EM) Structural Studies
Objective: To visualize the interaction between Zosurabalpin, the LptB2FGC complex, and LPS at a near-atomic level.
Protocol:
-
Protein Expression and Purification: The components of the A. baumannii LptB2FGC complex were overexpressed and purified. Membrane proteins were solubilized using detergents (e.g., LMNG) and purified via affinity and size-exclusion chromatography.[12]
-
Complex Formation: The purified LptB2FGC complex was incubated with LPS and Zosurabalpin to allow for the formation of the ternary complex.
-
Grid Preparation: 3-4 µL of the complex solution was applied to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[13] The grid was then blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).[13]
-
Data Acquisition: The vitrified samples were imaged using a Titan Krios transmission electron microscope equipped with a direct electron detector.[13] Automated data collection software was used to acquire thousands of micrograph movies.
-
Image Processing and 3D Reconstruction: The movie frames were aligned to correct for beam-induced motion. Individual particle images were picked, classified, and used to generate a high-resolution 3D reconstruction of the Zosurabalpin-LPS-LptB2FGC complex using specialized software (e.g., RELION, CryoSPARC). This allowed for the detailed visualization of the binding pocket and the mechanism of inhibition.
Conclusion and Future Directions
Zosurabalpin's novel mode of action, which involves trapping the LPS transporter in a stalled conformation, represents a paradigm shift in the fight against Gram-negative pathogens.[3] The data presented herein underscore its potential as a powerful new weapon against CRAB, a pathogen for which treatment options are severely limited.[2] The detailed experimental protocols provide a framework for the continued investigation of this and other Lpt inhibitors. As Zosurabalpin progresses through clinical trials, it holds the promise of addressing a critical unmet medical need and revitalizing the antibiotic development pipeline.[2][14]
References
- 1. BugBitten A class above: novel antibiotics that works against highly resistant bacteria [blogs.biomedcentral.com]
- 2. Zosurabalpin: A Promising Antibiotic in the Fight Against Resistant Infections – Scientific Informer [scientificinformer.com]
- 3. New antibiotic against multi-drug resistant bacteria [the-innovation.org]
- 4. A novel antibiotic class targeting the lipopolysaccharide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]
- 14. The search for new antibiotics goes macrocyclic | Drug Discovery News [drugdiscoverynews.com]
Physical and chemical characteristics of Antibacterial agent 261
An In-depth Technical Guide on Antibacterial Agent 261
Disclaimer: Publicly available scientific literature does not contain detailed information on a specific compound universally designated "this compound." The information presented herein is synthesized from technical data sheets and safety information for products labeled "this compound" or similar designations, which are primarily industrial formulations for textile applications. This guide consolidates the available data to provide a technical overview for researchers, scientists, and drug development professionals, acknowledging that "this compound" likely refers to a product formulation rather than a single chemical entity.
Physical and Chemical Characteristics
"this compound" is generally described as a formulation used for imparting antimicrobial properties to textiles.[1] Its physical and chemical characteristics are consistent with those of a finishing agent designed for industrial application.
Table 1: Summary of Physical and Chemical Properties
| Property | Value/Description |
| Appearance | Light yellow liquid |
| Solubility | Soluble in water |
| Ionicity | Cationic |
| pH Value | 4.0 - 6.0 (for a 1% aqueous solution) |
| Stability | Stable under typical textile processing conditions |
| Compatibility | Good compatibility with cationic and non-ionic auxiliaries |
Mechanism of Action
The precise molecular mechanism of action for "this compound" is not detailed in the available literature. However, based on its classification as a cationic agent for textile finishing, it likely functions as a membrane-active agent. Cationic antimicrobial agents, such as quaternary ammonium (B1175870) compounds, typically interact with the negatively charged bacterial cell membrane.[2][3] This interaction disrupts the membrane's structure and integrity, leading to the leakage of cytoplasmic contents and ultimately, cell death.[2] This broad-spectrum mechanism is effective against a range of common bacteria.
Antimicrobial Spectrum
"this compound" is reported to have a broad-spectrum antibacterial effect. It is effective against common Gram-positive and Gram-negative bacteria, as well as some fungi. Specific organisms cited in technical literature include:
-
Staphylococcus aureus
-
Escherichia coli
-
Candida albicans
The efficacy of the agent is designed to be durable and withstand repeated laundering cycles when properly applied to textile substrates.[3]
Experimental Protocols
The following sections detail the methodologies for the application of "this compound" to textiles and the subsequent evaluation of its antimicrobial efficacy.
Application Protocol for Textile Finishing
This protocol outlines the standard procedure for applying "this compound" to textile substrates to impart antimicrobial properties.
Materials:
-
This compound
-
Textile substrate (e.g., cotton, polyester, or blends)
-
Padding machine or suitable vessel for dipping
-
Drying oven
-
Curing oven
Procedure:
-
Preparation of Finishing Bath: Prepare an aqueous solution of "this compound" at the desired concentration (typically 2-4% on the weight of the fabric).
-
Application: The textile substrate is immersed in the finishing bath. This can be achieved through a padding process (where the fabric is passed through the solution and then through rollers to ensure even uptake) or a dipping process.
-
Drying: The treated fabric is dried at a temperature of 100-120°C.
-
Curing: The dried fabric is then cured at a higher temperature, typically 150-180°C for 2-3 minutes. This step is crucial for fixing the agent to the fibers, ensuring durability to washing.
Protocol for Evaluation of Antibacterial Activity
The antibacterial efficacy of the treated textile can be assessed using standardized test methods, such as AATCC 100 (Assessment of Antibacterial Finishes on Textile Materials).
Materials:
-
Treated and untreated (control) textile samples
-
Bacterial cultures (Staphylococcus aureus, Escherichia coli)
-
Nutrient agar (B569324) and broth
-
Incubator
-
Sterile water
-
Neutralizing solution
Procedure:
-
Sample Preparation: Cut circular swatches (4.8 cm diameter) from both the treated and untreated textile samples.
-
Inoculation: Place the sterile textile swatches into separate sterile containers. Inoculate each swatch with a known concentration of the test bacteria.
-
Incubation: Incubate the inoculated swatches at 37°C for 24 hours.
-
Elution: After incubation, add a neutralizing solution to each container and agitate to elute the surviving bacteria from the fabric.
-
Enumeration: Perform serial dilutions of the eluate and plate onto nutrient agar.
-
Colony Counting: Incubate the agar plates at 37°C for 24-48 hours and then count the number of colony-forming units (CFUs).
-
Calculation: The percentage reduction of bacteria is calculated using the following formula: % Reduction = [(A - B) / A] * 100 Where A is the number of CFUs from the untreated sample, and B is the number of CFUs from the treated sample.
Visualizations
The following diagrams illustrate the application workflow and the proposed mechanism of action.
Caption: Application workflow for this compound on textiles.
Caption: Proposed membrane disruption mechanism of action.
Safety and Handling
Safety data for products named "SCA 261" indicate that they can be corrosive and may contain strong alkalis like sodium hydroxide.[4][5] Users should handle the concentrated agent with appropriate personal protective equipment, including gloves and eye protection, and ensure adequate ventilation.[4] Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed safety and handling information.
References
Initial Research Findings on Antibacterial Agent 261: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the initial research findings for Antibacterial Agent 261, a novel synthetic compound demonstrating significant promise as a modulator of bacterial virulence. Preliminary data indicate that Agent 261 functions by inhibiting the Accessory Gene Regulator (Agr) quorum-sensing system in Staphylococcus aureus, a critical pathway for controlling the expression of virulence factors.[1][2][3] This targeted approach suggests a potential therapeutic strategy that may reduce pathogenicity with a lower propensity for developing resistance compared to traditional bactericidal antibiotics.[4][5] This guide provides an in-depth summary of the initial quantitative data, detailed experimental protocols, and visual representations of the proposed mechanism and experimental workflow.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Novel therapeutic strategies that move beyond direct bacterial killing are urgently needed.[6][7] One such strategy is the targeting of bacterial communication systems, known as quorum sensing, which regulate the collective behavior of bacteria, including the expression of virulence factors.[1][8]
This compound has been identified as a potent inhibitor of the Staphylococcus aureus Agr system, a well-characterized two-component signal transduction system.[9][10][11] This system controls the expression of a wide array of virulence factors, such as toxins and degradative exoenzymes, while downregulating the expression of surface colonization factors.[2] By disrupting this signaling cascade, Agent 261 has the potential to attenuate the virulence of S. aureus, rendering it more susceptible to host immune clearance.
Quantitative Data: In Vitro Efficacy
The in vitro activity of this compound was evaluated against a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). The primary endpoint for efficacy was the Minimum Inhibitory Concentration (MIC), determined using the broth microdilution method.[12][13][14]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Strain ID | Resistance Profile | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Susceptible | 64 |
| Staphylococcus aureus | ATCC 43300 | Methicillin-Resistant (MRSA) | 64 |
| Staphylococcus aureus | ATCC 700699 | Vancomycin-Intermediate (VISA) | 64 |
| Enterococcus faecalis | ATCC 29212 | Vancomycin-Susceptible | >128 |
| Escherichia coli | ATCC 25922 | - | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | - | >128 |
Data represent the median MIC from three independent experiments.
The data indicate that this compound has modest direct antibacterial activity against S. aureus, including resistant strains, and lacks significant activity against Gram-negative bacteria and Enterococcus faecalis. This is consistent with its proposed mechanism as a virulence inhibitor rather than a classic antibiotic.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound was determined using the broth microdilution method following established guidelines.[13][15]
-
Preparation of Antibacterial Agent: A stock solution of this compound was prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar (B569324) plates overnight. Several colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[12]
-
Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible growth of the organism, as detected by the unaided eye.[12][14]
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action
This compound is hypothesized to inhibit the AgrC sensor kinase component of the S. aureus Agr quorum-sensing system. This prevents the autophosphorylation of AgrC and the subsequent phosphorylation of the AgrA response regulator, thereby blocking the expression of virulence genes.[3][16]
Experimental Workflow for Initial Characterization
The initial characterization of a novel antibacterial agent involves a multi-step process, from primary screening to preliminary mechanism of action studies.
Summary and Future Directions
Initial research on this compound suggests a promising new approach to combating Staphylococcus aureus infections. By targeting the Agr quorum-sensing system, this compound has the potential to disarm the pathogen rather than kill it, which may lead to a more durable therapeutic effect with a reduced risk of resistance. The observed in vitro activity against MRSA and VISA strains is particularly encouraging.
Future research will focus on:
-
Confirming the inhibition of the Agr signaling pathway through reporter gene assays and transcriptomic analysis.
-
Evaluating the effect of Agent 261 on the expression of key S. aureus virulence factors.
-
Assessing the in vivo efficacy of Agent 261 in animal models of S. aureus infection.
-
Optimizing the compound's structure to improve potency and pharmacokinetic properties.
These studies will further elucidate the therapeutic potential of this compound and its viability as a lead compound for a new class of anti-virulence drugs.
References
- 1. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]
- 3. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]
- 4. Two-component signal transduction as potential drug targets in pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 8. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Preparation of Stock Solutions of Antibacterial Agent 261 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: The successful in vitro evaluation of novel antibacterial agents is contingent upon their effective solubilization and accurate dilution. Many promising antibacterial candidates are characterized by poor water solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable antimicrobial susceptibility testing (AST) results.[1][2] This document provides a standardized protocol for the preparation of stock solutions of the novel investigational compound, "Antibacterial Agent 261," to ensure reproducibility and accuracy in downstream assays.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing a robust solubilization strategy. The properties of this compound are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Notes |
| Molecular Weight (MW) | 452.5 g/mol | Essential for calculating molar concentrations. |
| Appearance | White to off-white crystalline powder | Visual confirmation of compound integrity. |
| Purity (by HPLC) | >99% | High purity is crucial for accurate results. |
| Solubility in Water | <0.1 mg/mL | Practically insoluble in aqueous media.[1] |
| Solubility in DMSO | >100 mg/mL | Recommended solvent for primary stock solution.[3] |
| Solubility in Ethanol | ~25 mg/mL | An alternative solvent, but with lower capacity. |
| Stability | Light-sensitive in solution | Protect solutions from light.[4][5] |
Materials and Equipment
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, ≥99.9% purity
-
Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes
-
Sterile, nuclease-free water or appropriate buffer for dilutions
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Equipment:
-
Analytical balance (accurate to 0.001 g)
-
Vortex mixer
-
Calibrated micropipettes (P1000, P200, P20) and sterile tips
-
Biosafety cabinet (optional, for maintaining sterility)
Safety Precautions
-
Handle this compound powder in a well-ventilated area or chemical fume hood to avoid inhalation.
-
Wear appropriate PPE at all times.
-
Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
-
DMSO can facilitate the absorption of chemicals through the skin; handle with care.[3]
Experimental Protocol: Preparation of a 50 mM Primary Stock Solution
This protocol describes the preparation of a high-concentration primary stock solution in DMSO, which can be further diluted for working solutions.
4.1. Calculation
The first step is to calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. The formula for this calculation is:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To prepare 1 mL (0.001 L) of a 50 mM (0.050 mol/L) stock solution:
-
Mass (g) = 0.050 mol/L * 0.001 L * 452.5 g/mol
-
Mass (g) = 0.022625 g
-
Mass (mg) = 22.63 mg
-
4.2. Step-by-Step Procedure
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out 22.63 mg of this compound powder directly into the tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube containing the powder.
-
Mixing: Cap the tube securely and vortex at high speed for 1-2 minutes or until the powder is completely dissolved. The solution should be clear and free of any visible particulates.[1]
-
Labeling: Clearly label the tube with the compound name ("this compound"), concentration (50 mM), solvent (DMSO), preparation date, and your initials.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile, light-protective tubes.[6][8] Store the aliquots at -20°C or -80°C. Most antibiotic stocks are stable for at least 6 months when stored at -20°C.[8]
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[9] This requires serial dilution of the primary stock.
Example: Preparing a 100 µM working solution from a 50 mM stock.
Use the dilution formula: C₁V₁ = C₂V₂ [10][11]
Where:
-
C₁ = Concentration of the stock solution (50 mM)
-
V₁ = Volume of the stock solution to use (unknown)
-
C₂ = Desired concentration of the working solution (100 µM or 0.1 mM)
-
V₂ = Final desired volume of the working solution (e.g., 1 mL)
-
Calculate V₁:
-
(50 mM) * V₁ = (0.1 mM) * (1 mL)
-
V₁ = (0.1 mM * 1 mL) / 50 mM
-
V₁ = 0.002 mL or 2 µL
-
-
Dilution: Add 2 µL of the 50 mM primary stock solution to 998 µL of the desired aqueous medium (e.g., sterile broth, PBS) to get a final volume of 1 mL at a concentration of 100 µM.
Visualization of Workflow
The following diagram illustrates the key steps in the preparation of the primary stock solution.
Caption: Workflow for preparing a primary stock solution and a working dilution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. boneandcancer.org [boneandcancer.org]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for Antibacterial Agent 261 in Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 261 is a novel synthetic compound demonstrating significant antimicrobial activity against a broad spectrum of bacteria. These application notes provide a comprehensive guide for the utilization of this compound in bacterial cell culture, including detailed protocols for assessing its efficacy and cytotoxicity, as well as an overview of its putative mechanism of action. The information herein is intended to support researchers in the fields of microbiology, infectious diseases, and drug development in evaluating and utilizing this compound.
Mechanism of Action
The precise mechanism of action of this compound is currently under investigation. Preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt bacterial signaling pathways essential for virulence and survival.[1][2][3][4] Many antibacterial agents function by targeting key cellular processes such as cell envelope synthesis, protein synthesis, or nucleic acid synthesis.[3][4]
Putative Signaling Pathway Interference
Several bacterial signaling systems are known to be potential targets for antibacterial agents, including two-component systems (TCSs) and quorum sensing (QS) pathways.[1][2][5] These systems regulate a variety of virulence factors, biofilm formation, and antibiotic resistance mechanisms.[1][5][6] It is hypothesized that this compound may disrupt these signaling cascades, thereby reducing bacterial pathogenicity.
Caption: Putative inhibition of a bacterial two-component signaling pathway by this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against various bacterial strains and its cytotoxic effect on mammalian cell lines.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 |
| Enterococcus faecalis (ATCC 29212) | Positive | 16 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 4 |
| Escherichia coli (ATCC 25922) | Negative | 16 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 |
| Klebsiella pneumoniae (Clinical Isolate) | Negative | 16 |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus (ATCC 29213) | Positive | 16 | 2 |
| Enterococcus faecalis (ATCC 29212) | Positive | 64 | 4 |
| Streptococcus pneumoniae (ATCC 49619) | Positive | 8 | 2 |
| Escherichia coli (ATCC 25922) | Negative | 32 | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | >64 | >2 |
| Klebsiella pneumoniae (Clinical Isolate) | Negative | 64 | 4 |
Table 3: Cytotoxicity (IC₅₀) of this compound on Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HEK293 | Human Embryonic Kidney | >128 |
| HepG2 | Human Hepatocellular Carcinoma | >128 |
| A549 | Human Lung Carcinoma | >128 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies and inoculate into CAMHB.
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria without the agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed after the MIC is determined to find the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][10]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile saline
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count.[10]
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells and is a common method for evaluating the cytotoxicity of a compound.[11][12][13]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the agent.
-
Include a vehicle control and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the agent that causes a 50% reduction in cell viability.[11]
-
Caption: Workflow for the MTT cytotoxicity assay.
General Bacterial Cell Culture Protocols
For optimal results when testing this compound, adhere to standard good microbiological practices.[14]
-
Media Preparation: Use appropriate and freshly prepared growth media for the specific bacterial strains being tested.[15]
-
Aseptic Technique: All manipulations should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Incubation: Incubate cultures at the optimal temperature and atmospheric conditions for the specific bacterial strain.[14][16]
-
Storage of Cultures: Bacterial strains can be stored for long-term use as glycerol (B35011) stocks at -70°C or as stab cultures.[14]
Disclaimer
The data and protocols provided in this document are for research purposes only. "this compound" is a designated name for the compound under investigation, and the presented data is illustrative. Researchers should validate these protocols and findings within their own laboratory settings.
References
- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of Antibacterial Candidates with New Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 5. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Working with DNA Good microbiological practice [qiagen.com]
- 15. 微生物生长实验方案 [sigmaaldrich.com]
- 16. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols for a Novel Antibacterial Agent (Designated 261) in a Mouse Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. This document provides a comprehensive guide for the in vivo evaluation of a novel investigational antibacterial agent, designated "Antibacterial Agent 261," using a mouse infection model. The protocols and application notes detailed herein are designed to be adaptable for various Gram-positive and Gram-negative bacterial infections.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination. By targeting these enzymes, Agent 261 leads to rapid bactericidal activity against a broad spectrum of pathogens.
In Vitro Efficacy
The potency of an antibacterial agent is initially determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible bacterial growth.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5 | 1 |
| Streptococcus pneumoniae | 0.25 | 0.5 |
| Escherichia coli | 1 | 2 |
| Pseudomonas aeruginosa | 2 | 4 |
| Klebsiella pneumoniae | 1 | 2 |
Data are representative and should be determined for specific clinical isolates.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the in vitro susceptibility of bacterial strains to this compound.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
This compound stock solution
-
Spectrophotometer
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring absorbance at 600 nm.[1][2][3][4]
Mouse Infection Models
The following are generalized protocols for systemic and localized mouse infection models. Specific parameters such as mouse strain, age, sex, and bacterial inoculum size should be optimized for each pathogen.
a) Murine Peritonitis/Sepsis Model
This model is used to evaluate the efficacy of this compound against systemic infections.
Materials:
-
6-8 week old BALB/c mice
-
Bacterial culture of the desired pathogen
-
Saline solution
-
This compound formulated for in vivo administration
-
Syringes and needles
Procedure:
-
Grow the bacterial pathogen to the mid-logarithmic phase and wash with sterile saline.
-
Induce infection by intraperitoneal (i.p.) injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
At a specified time post-infection (e.g., 1-2 hours), administer this compound via a chosen route (e.g., intravenous, subcutaneous, or oral).
-
Monitor the mice for signs of morbidity and mortality over a period of 7-14 days.
-
In separate cohorts, euthanize mice at various time points to determine bacterial load in the peritoneal fluid, blood, and major organs (spleen, liver, kidneys) by plating serial dilutions of tissue homogenates on appropriate agar.[5]
b) Murine Skin Infection Model
This model assesses the efficacy of topical or systemic administration of this compound for localized skin infections.[6][7]
Materials:
-
6-8 week old SKH1 hairless mice or mice with a shaved area on the dorsum
-
Bacterial culture of a skin pathogen (e.g., S. aureus MRSA)
-
Surgical tools for creating a superficial wound
-
Topical formulation of this compound
Procedure:
-
Anesthetize the mice.
-
Create a superficial wound on the dorsum of the mouse.
-
Inoculate the wound with a specific concentration of the bacterial pathogen.
-
After a set period to allow for infection establishment (e.g., 24 hours), begin treatment with either topical or systemic administration of this compound.
-
Monitor the wound for signs of healing and infection (e.g., erythema, swelling, pus formation).
-
At the end of the study, excise the wound tissue to determine the bacterial load.
In Vivo Efficacy Data
The following tables summarize the expected in vivo efficacy of this compound in the described mouse models.
Table 2: Survival Rate in Murine Sepsis Model (S. aureus MRSA).
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) |
| Vehicle Control | - | i.p. | 0 |
| This compound | 10 | i.p. | 60 |
| This compound | 25 | i.p. | 90 |
| Vancomycin | 10 | i.p. | 80 |
Table 3: Bacterial Load Reduction in Murine Skin Infection Model (S. aureus MRSA).
| Treatment Group | Dose | Bacterial Load (log10 CFU/g tissue) |
| Vehicle Control (Topical) | - | 7.5 ± 0.4 |
| This compound (1% Topical) | 1% w/w | 4.2 ± 0.3 |
| Mupirocin (2% Topical) | 2% w/w | 4.8 ± 0.5 |
Visualizations
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Mechanism of action of this compound.
Conclusion
This compound demonstrates significant in vitro and in vivo activity against a range of clinically relevant bacteria. The protocols outlined in this document provide a framework for the continued evaluation of this promising therapeutic candidate. Further studies should focus on pharmacokinetic and toxicological profiling to support its advancement into clinical development.
References
- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. woah.org [woah.org]
- 3. apec.org [apec.org]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of a Novel Antibacterial Agent Exeporfinium Chloride, (XF-73), Against Antibiotic-Resistant Bacteria in Mouse Superficial Skin Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methods for testing synergy between Antibacterial agent 261 and other antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the synergistic potential of Antibacterial Agent 261 when used in combination with other antibiotics. The following methods are described: the checkerboard assay, the time-kill curve assay, and the E-test synergy method.
Introduction to Antibiotic Synergy
Antibiotic synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects.[1] This can be a valuable strategy to enhance therapeutic efficacy, combat multidrug-resistant bacteria, reduce required doses, and minimize the development of resistance.[2][3] The interaction between two antimicrobial agents can be classified as synergistic, additive, indifferent, or antagonistic.[1][4]
Mechanisms of Synergy:
Synergistic interactions can arise from various mechanisms, including:
-
Enhanced penetration: One agent may disrupt the bacterial cell membrane, facilitating the entry of the second agent.[2]
-
Inhibition of resistance mechanisms: One agent can inhibit enzymes that would otherwise inactivate the second agent, such as the combination of a β-lactam antibiotic with a β-lactamase inhibitor.[3]
-
Sequential blockade of a metabolic pathway: The agents inhibit different steps in a critical bacterial metabolic pathway.
-
Disruption of multiple cellular processes: Combining antibiotics with different mechanisms of action can disrupt multiple essential bacterial functions simultaneously.[2]
Key Methodologies for Synergy Testing
There are several established in vitro methods to assess antibiotic synergy. The three primary methods detailed in these protocols are the checkerboard method, time-kill curve assays, and the E-test method.[5]
Checkerboard Assay
The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two antimicrobial agents.[6][7][8] This method involves a two-dimensional dilution of the antibiotics in a 96-well microtiter plate.[7]
Experimental Protocol: Checkerboard Assay
a. Materials:
-
This compound (stock solution of known concentration)
-
Second antibiotic (stock solution of known concentration)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional, for spectrophotometric reading)
b. Procedure:
-
Prepare Antibiotic Dilutions:
-
Prepare intermediate solutions of this compound and the second antibiotic in the growth medium at four times the highest desired final concentration.[7]
-
Along the x-axis (columns 1-10), perform serial two-fold dilutions of this compound.[7]
-
Along the y-axis (rows A-G), perform serial two-fold dilutions of the second antibiotic.[7]
-
The resulting checkerboard will contain various combinations of the two agents.[6]
-
-
Inoculation:
-
Controls:
-
Growth Control: A well containing only the broth and inoculum.
-
Sterility Control: A well containing only the broth.
-
Agent 261 MIC: A row or column with serial dilutions of Agent 261 only.
-
Second Antibiotic MIC: A row or column with serial dilutions of the second antibiotic only.
-
-
Incubation:
-
Incubate the plate at 35°C for 18-24 hours under aerobic conditions.[6]
-
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Data Presentation and Interpretation
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI).
FICI Calculation:
FICI = FIC of Agent 261 + FIC of Second Antibiotic
Where:
-
FIC of Agent 261 = (MIC of Agent 261 in combination) / (MIC of Agent 261 alone)
-
FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)[4][9]
Table 1: FICI Interpretation
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[6][9] |
| > 0.5 to ≤ 1.0 | Additive[9][10] |
| > 1.0 to < 4.0 | Indifference[9][10] |
| ≥ 4.0 | Antagonism[6][9] |
Table 2: Example Checkerboard Assay Results for Agent 261 and Antibiotic X
| Agent 261 (µg/mL) | Antibiotic X (µg/mL) | MIC in Combination | FICI | Interpretation |
| 4 (MIC alone) | 8 (MIC alone) | - | - | - |
| 1 | 2 | Growth Inhibited | 0.5 | Synergy |
| 2 | 1 | Growth Inhibited | 0.625 | Additive |
| 0.5 | 4 | Growth Inhibited | 0.625 | Additive |
Workflow for Checkerboard Assay
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[4] It is considered one of the most reliable methods for demonstrating synergy.[11]
Experimental Protocol: Time-Kill Curve Assay
a. Materials:
-
This compound
-
Second antibiotic
-
Bacterial inoculum
-
Appropriate broth medium
-
Culture tubes or flasks
-
Shaking incubator (35°C)
-
Agar (B569324) plates for colony counting
-
Pipettes and sterile dilution tubes
b. Procedure:
-
Inoculum Preparation:
-
Prepare a logarithmic-phase bacterial culture in the appropriate broth.
-
Adjust the inoculum to a starting concentration of approximately 1 x 10⁶ CFU/mL.[11]
-
-
Assay Setup:
-
Prepare tubes or flasks with the following conditions:
-
Growth control (no antibiotic)
-
Agent 261 alone (at a clinically relevant concentration, e.g., 0.5x, 1x, or 2x MIC)
-
Second antibiotic alone (at a clinically relevant concentration)
-
Combination of Agent 261 and the second antibiotic (at the same concentrations as the individual agents)
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks in a shaking incubator at 35°C.[11]
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect aliquots from each condition.
-
-
Bacterial Viability Counting:
-
Perform serial dilutions of the collected aliquots.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
Data Presentation and Interpretation
The results are plotted as log₁₀ CFU/mL versus time.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL between the combination and the most active single agent at 24 hours.[12]
-
Indifference: A < 2 log₁₀ but > -2 log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity: A ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.[12]
Table 3: Example Time-Kill Assay Data for Agent 261 and Antibiotic Y
| Time (h) | Growth Control (log₁₀ CFU/mL) | Agent 261 (log₁₀ CFU/mL) | Antibiotic Y (log₁₀ CFU/mL) | Agent 261 + Antibiotic Y (log₁₀ CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 4 | 7.2 | 5.8 | 6.5 | 4.5 |
| 8 | 8.5 | 5.5 | 6.8 | 3.2 |
| 24 | 9.1 | 5.2 | 6.6 | 2.8 |
Workflow for Time-Kill Curve Assay
Caption: Workflow for the time-kill curve synergy assay.
E-test Synergy Method
The E-test (epsilometer test) is a gradient diffusion method that can be adapted for synergy testing. It is generally easier to perform than the checkerboard or time-kill assays.[13]
Experimental Protocol: E-test Synergy
a. Materials:
-
E-test strips for Agent 261 and the second antibiotic
-
Large agar plates (e.g., Mueller-Hinton agar)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile swabs
b. Procedure:
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto the surface of the agar plate using a sterile swab to create a lawn.
-
-
E-test Strip Application:
-
There are two common methods for placing the E-test strips:
-
Perpendicular Placement: Place the two E-test strips perpendicular to each other, intersecting at their respective MIC values when tested alone.[5]
-
Fixed Ratio Method: Place one strip on the agar and incubate for a short period. Then, remove it and place the second strip in the same position.[5] A more common approach is to place the strips at a 90-degree angle to each other.
-
-
-
Incubation:
-
Incubate the plates at 35°C for 18-24 hours.
-
-
Reading Results:
-
After incubation, elliptical zones of inhibition will be visible.
-
Read the MIC value at the point where the ellipse of inhibition intersects the E-test strip.
-
Data Presentation and Interpretation
The FICI is calculated similarly to the checkerboard method.
FICI Calculation for E-test:
FICI = (MIC of Agent 261 in combination / MIC of Agent 261 alone) + (MIC of Second Antibiotic in combination / MIC of Second Antibiotic alone)[5]
Table 4: FICI Interpretation for E-test
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Logical Diagram for FICI Interpretation
Caption: Decision tree for interpreting the FICI value.
Conclusion
The choice of synergy testing method will depend on the specific research question and available resources. The checkerboard assay is a good screening tool, while the time-kill curve assay provides more detailed information on the dynamics of the antibacterial interaction. The E-test offers a simpler, less labor-intensive alternative. For a comprehensive evaluation of the synergistic potential of this compound, it is recommended to use at least two of these methods to confirm the findings.
References
- 1. Antibiotic synergy - Wikipedia [en.wikipedia.org]
- 2. ijcmph.com [ijcmph.com]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Notes & Protocols for the Quantification of Antibacterial Agent 261
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Antibacterial agent 261, a novel broad-spectrum fluoroquinolone antibiotic, in biological matrices. Two validated methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a more sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical studies requiring lower detection limits. These protocols are intended for researchers, scientists, and drug development professionals.
Note on Compound Identity: "this compound" is a placeholder designation. The methods and data presented herein are based on a representative novel fluoroquinolone, hereafter referred to as Exemplarofloxacin (internal code: AB-261) , and are provided as a comprehensive template for the analysis of similar compounds.
Introduction
Exemplarofloxacin (AB-261) is a new synthetic fluoroquinolone antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1][2][3][4] The accurate quantification of Exemplarofloxacin in biological fluids is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and toxicology assessments.
This application note details two robust and reliable analytical methods for the determination of Exemplarofloxacin in human plasma.
Mechanism of Action: Inhibition of Bacterial DNA Replication
Fluoroquinolones like Exemplarofloxacin exert their bactericidal effect by trapping enzyme-DNA complexes. Specifically, they target DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[1][5] This leads to breaks in the bacterial chromosome, blockage of DNA replication, and ultimately, cell death.[1][6]
Analytical Methods
Method 1: HPLC-UV for Quantification in Human Plasma
This method is suitable for rapid and routine quantification of Exemplarofloxacin in plasma samples, particularly for studies where high sample throughput is required and moderate sensitivity is sufficient.
3.1.1. Experimental Protocol
Sample Preparation (Protein Precipitation):
-
To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibrator, or quality control (QC) sample.
-
Add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., a structurally similar fluoroquinolone not used clinically).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 20 µL into the HPLC system.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 Series HPLC or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.025 M Phosphoric Acid (pH 3.0) (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
3.1.2. Quantitative Data Summary
The method was validated according to standard bioanalytical guidelines.
| Parameter | Result |
| Linearity Range | 0.05 - 10.0 µg/mL (r² > 0.998) |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | ≤ 5.8% |
| Inter-day Precision (%RSD) | ≤ 7.2% |
| Accuracy (%Bias) | -6.5% to 8.0% |
| Recovery | > 85% |
Method 2: LC-MS/MS for High-Sensitivity Quantification in Human Plasma
This method offers superior sensitivity and selectivity and is recommended for clinical pharmacokinetic studies, especially when low concentrations of the drug are expected.
3.2.1. Experimental Protocol
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of methanol (B129727) containing a stable isotope-labeled internal standard (e.g., Exemplarofloxacin-d8).
-
Vortex for 30 seconds at 2500 rpm.
-
Centrifuge for 5 minutes at 16,000 x g.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Add 300 µL of water containing 0.1% formic acid.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQD) |
| Column | UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Exemplarofloxacin: m/z 362.1 -> 318.1 (Quantifier), 362.1 -> 245.1 (Qualifier) IS (Exemplarofloxacin-d8): m/z 370.1 -> 326.1 |
Note: MRM transitions are hypothetical and should be optimized for the specific compound.
3.2.2. Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | ≤ 4.5% |
| Inter-day Precision (%RSD) | ≤ 6.1% |
| Accuracy (%Bias) | -5.2% to 4.8% |
| Recovery | > 90% |
| Matrix Effect | Compensated by stable isotope-labeled internal standard |
Experimental Workflow
The general workflow for analyzing plasma samples for Exemplarofloxacin (AB-261) concentration is depicted below.
Conclusion
The HPLC-UV and LC-MS/MS methods presented provide robust and reliable means for the quantification of the novel antibacterial agent Exemplarofloxacin (AB-261) in human plasma. The HPLC-UV method is well-suited for routine applications, while the LC-MS/MS method offers the high sensitivity and specificity required for demanding bioanalytical and clinical research. These protocols and the associated performance data can serve as a foundational template for the development and validation of analytical methods for other novel fluoroquinolone antibiotics.
References
Application Notes and Protocols: Assessing Biofilm Inhibition by Antibacterial Agent 261
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of a biofilm, a community of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, can lead to persistent infections and biofouling.[1][2] Bacteria within a biofilm can be up to 1000 times more resistant to antibiotics than their planktonic counterparts.[1] Therefore, the development of novel anti-biofilm agents is a critical area of research. This document provides a detailed protocol for assessing the biofilm inhibition potential of a novel compound, designated as Antibacterial Agent 261.
The primary method detailed here is the crystal violet assay, a widely used, rapid, and inexpensive technique for quantifying biofilm formation in a microtiter plate format.[3][4] This method allows for the simultaneous analysis of multiple samples and can be adapted for high-throughput screening of potential biofilm inhibitors.[3][4] While this method is advantageous for its simplicity and reproducibility, it is important to note that it does not distinguish between live and dead cells within the biofilm.[3] Supplementary methods for assessing cell viability within the biofilm, such as colony-forming unit (CFU) counting, are also discussed.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Prior to assessing the anti-biofilm activity of this compound, it is essential to determine its Minimum Inhibitory Concentration (MIC) against the planktonic form of the test bacterium. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6] This is crucial for distinguishing between antimicrobial and specific anti-biofilm effects.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
This compound stock solution
-
Resazurin solution (for viability indication, optional)
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive controls (bacteria and medium without the agent) and negative controls (medium only).
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.[7]
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density (OD) at 600 nm.
Biofilm Inhibition Assay using Crystal Violet Staining
This protocol assesses the ability of this compound to prevent the formation of biofilms.
Materials:
-
96-well flat-bottom microtiter plates[7]
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium
-
This compound stock solution
-
0.1% Crystal Violet solution[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Grow a bacterial culture overnight and then dilute it in fresh medium to the desired concentration (e.g., 1:100 dilution).[7]
-
Treatment Application: In a 96-well plate, add 100 µL of the bacterial inoculum to each well. Then, add 100 µL of varying concentrations of this compound (typically at sub-MIC concentrations) to the respective wells. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Biofilm Formation: Cover the plate and incubate at an optimal temperature (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.[4][7]
-
Washing: Gently discard the planktonic cells by inverting the plate. Wash the wells twice with 200 µL of PBS to remove non-adherent cells. After the final wash, remove the excess liquid by tapping the plate on a paper towel.[4][7]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[4][7]
-
Washing: Discard the crystal violet solution and wash the plate again with PBS to remove excess stain.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the crystal violet bound to the biofilm. Incubate for 10-15 minutes at room temperature.[4][7]
-
Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.[4][7] Measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[4][8]
Quantification of Viable Cells in Biofilms (CFU Assay)
This protocol determines the number of viable bacterial cells within the biofilm after treatment with this compound.
Materials:
-
Biofilms grown in 96-well plates (as described above)
-
Sterile PBS
-
Sterile tools for scraping biofilms (e.g., pipette tips)
-
Sonicator or vortex mixer
-
Agar (B569324) plates for plating
-
Incubator
Protocol:
-
Following the treatment and biofilm formation period (Step 3 of the Crystal Violet Assay), discard the planktonic cells and wash the wells with PBS.
-
Add a known volume of sterile PBS to each well.
-
Scrape the biofilm from the bottom of the wells using a sterile pipette tip.
-
Resuspend the biofilm by vigorous pipetting, vortexing, or sonication to disaggregate the cells.[9]
-
Perform serial dilutions of the bacterial suspension in sterile PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at the optimal temperature until colonies are visible.
-
Count the colonies and calculate the number of CFU per unit area of the well.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Bacterium | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | |
| Pseudomonas aeruginosa |
| Escherichia coli | |
Table 2: Biofilm Inhibition by this compound (Crystal Violet Assay)
| Concentration (µg/mL) | Mean Absorbance (OD 590 nm) ± SD | Percentage of Biofilm Inhibition (%) |
|---|---|---|
| Control (0) | 0 | |
| Concentration 1 | ||
| Concentration 2 |
| Concentration 3 | | |
Percentage of Biofilm Inhibition is calculated as: [(OD_control - OD_treated) / OD_control] * 100[10]
Table 3: Viable Cell Count in Biofilms after Treatment with this compound (CFU Assay)
| Concentration (µg/mL) | Mean CFU/mL ± SD | Log Reduction |
|---|---|---|
| Control (0) | 0 | |
| Concentration 1 | ||
| Concentration 2 |
| Concentration 3 | | |
Log Reduction is calculated as: log10(CFU_control) - log10(CFU_treated)
Visualizations
Experimental Workflow
Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.
Hypothetical Signaling Pathway for Biofilm Inhibition
Many antibacterial agents inhibit biofilm formation by interfering with key signaling pathways, such as quorum sensing.[11][12] The following diagram illustrates a hypothetical mechanism where this compound disrupts a quorum sensing pathway, leading to the downregulation of genes responsible for EPS production and biofilm formation.
Caption: Hypothetical inhibition of a quorum sensing pathway by Agent 261.
References
- 1. Frontiers | Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Video: Microtiter Dish Biofilm Formation Assay [jove.com]
- 5. dovepress.com [dovepress.com]
- 6. In Vitro Methods for Assessing the Antibacterial and Antibiofilm Properties of Essential Oils as Potential Root Canal Irrigants—A Simplified Description of the Technical Steps [mdpi.com]
- 7. static.igem.org [static.igem.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Evaluation of Bactericidal vs. Bacteriostatic Properties of Agent 261
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding whether a novel antimicrobial compound, designated here as Agent 261, exhibits bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) activity is a critical step in its preclinical development. This distinction influences the potential clinical applications, dosing regimens, and overall therapeutic strategy. These application notes provide detailed protocols for determining the bactericidal or bacteriostatic properties of Agent 261 through a series of established in vitro assays.
Bacteriostatic agents prevent the proliferation of bacteria, keeping the population constant and allowing the host's immune system to clear the infection.[1] In contrast, bactericidal agents actively kill bacteria, leading to a reduction in the bacterial load.[1] The choice between a bactericidal and a bacteriostatic agent can depend on the severity of the infection, the site of infection, and the immune status of the patient.[1]
This document outlines the methodologies for three key experiments:
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays: To determine the lowest concentration of Agent 261 that inhibits visible growth and the lowest concentration that results in a significant reduction in bacterial viability.
-
Time-Kill Kinetics Assay: To assess the rate and extent of bacterial killing by Agent 261 over time.
-
Checkerboard Synergy Assay: To evaluate the interaction of Agent 261 with a known antibiotic, identifying potential synergistic, additive, indifferent, or antagonistic effects.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% (3-log10) reduction in the initial bacterial inoculum.[3][4] The ratio of MBC to MIC is often used to classify an agent; an MBC/MIC ratio of ≤4 is typically considered bactericidal, while a ratio >4 suggests bacteriostatic activity.[5]
Experimental Protocol: Broth Microdilution for MIC and MBC
Materials:
-
Agent 261 stock solution of known concentration
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Agent 261 Dilutions:
-
Prepare a series of twofold dilutions of Agent 261 in CAMHB in a 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (inoculum in CAMHB without Agent 261) and a sterility control well (CAMHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), achieving a final volume of 200 µL.
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Agent 261 at which there is no visible growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (the MIC well and at least two more concentrated wells), plate 100 µL of the suspension onto MHA plates.[3]
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of Agent 261 that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[3][4][6]
-
Data Presentation
Table 1: MIC and MBC of Agent 261 against Test Microorganisms
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| [Other Strain] |
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic view of the antimicrobial activity of Agent 261 by measuring the reduction in viable bacteria over time.[7][8] This assay is crucial for confirming bactericidal activity and understanding the rate of killing. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[8]
Experimental Protocol
Materials:
-
Agent 261 stock solution
-
Test microorganism
-
CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking capability (35 ± 2°C)
-
Sterile saline for dilutions
-
MHA plates
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC/MBC assay. The final concentration in the test flasks should be approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
-
Assay Setup:
-
Prepare culture flasks with CAMHB containing Agent 261 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).
-
Include a growth control flask (inoculum in CAMHB without Agent 261).
-
-
Inoculation and Sampling:
-
Inoculate each flask with the prepared bacterial suspension.
-
Incubate the flasks at 35 ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Presentation
Table 2: Time-Kill Kinetics of Agent 261 against [Microorganism]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| 24 |
Experimental Workflow
Caption: Workflow for the time-kill kinetics assay.
Checkerboard Synergy Assay
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents, in this case, Agent 261 and a standard antibiotic.[9] The results can indicate synergy (a combined effect greater than the sum of their individual effects), additivity/indifference (a combined effect equal to the sum of their individual effects), or antagonism (a combined effect less than the sum of their individual effects).[10][11]
Experimental Protocol
Materials:
-
Agent 261 stock solution
-
Standard antibiotic stock solution (e.g., ampicillin, ciprofloxacin)
-
Test microorganism
-
CAMHB
-
Sterile 96-well microtiter plates
-
Incubator (35 ± 2°C)
Procedure:
-
Plate Setup:
-
In a 96-well plate, prepare serial dilutions of Agent 261 horizontally and the standard antibiotic vertically.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Include rows and columns with each agent alone to redetermine their MICs under the assay conditions.
-
-
Inoculation and Incubation:
-
Prepare a standardized inoculum as described for the MIC assay.
-
Inoculate all wells with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth using the following formulas:
-
FIC of Agent 261 = (MIC of Agent 261 in combination) / (MIC of Agent 261 alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC Index (FICI) = FIC of Agent 261 + FIC of Antibiotic
-
-
Data Presentation
Table 3: Checkerboard Synergy between Agent 261 and Standard Antibiotic against [Microorganism]
| Agent 261 Conc. (µg/mL) | Standard Ab Conc. (µg/mL) | Growth (+/-) | FICI | Interpretation |
| [Concentration A1] | [Concentration B1] | |||
| [Concentration A2] | [Concentration B2] | |||
| [...] | [...] |
Interpretation of FICI:
Logical Relationship Diagram
Caption: Logic for interpreting checkerboard synergy results.
Potential Mechanisms of Action
Bacteriostatic and bactericidal agents typically differ in their cellular targets. Bacteriostatic agents often inhibit essential metabolic processes, while bactericidal agents tend to disrupt critical cellular structures.[1]
Caption: Potential mechanisms of antimicrobial action.
Conclusion
The protocols detailed in these application notes provide a robust framework for characterizing the antimicrobial properties of Agent 261. By systematically determining the MIC, MBC, and time-kill kinetics, researchers can definitively classify Agent 261 as either bactericidal or bacteriostatic. Furthermore, the checkerboard synergy assay offers valuable insights into its potential for combination therapy. The data generated from these experiments are essential for guiding the subsequent stages of drug development and for establishing the therapeutic potential of Agent 261.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Best practices for handling and storing Antibacterial agent 261
Application Notes and Protocols for Antibacterial Agent 261
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. As a compound in the developmental stage, adherence to strict handling and storage protocols is imperative to ensure its stability, efficacy, and the safety of laboratory personnel. These application notes provide detailed guidelines and experimental protocols for the appropriate management of this compound in a research environment.
Physicochemical Properties and Stability
While specific data for this compound is under ongoing investigation, preliminary analysis suggests it is a lyophilized powder with moderate aqueous solubility. Like many antibacterial agents, its stability is susceptible to environmental factors such as light, temperature, and pH.
Table 1: General Stability Profile of Antibacterial Agents Under Various Conditions
| Condition | Powder (Lyophilized) | Stock Solution (in DMSO) | Working Solution (in Aqueous Buffer) |
| -80°C | Highly Stable (Years) | Highly Stable (≥ 1 Year)[1] | Stable (Up to 3 months for some agents)[1] |
| -20°C | Stable (Years)[1] | Stable (Up to 1 year for many agents)[1] | Prone to degradation over weeks[1] |
| 4°C | Not Recommended for Long Term | Limited Stability (Days to Weeks)[2] | Short-term storage only (≤ 24 hours) |
| Room Temp (20-25°C) | Prone to Degradation | Not Recommended | Unstable, prepare fresh |
| Light Exposure | Degradation may occur | Significant degradation possible | Significant degradation possible |
| Moisture/Humidity | Hygroscopic, may degrade | N/A | Prone to hydrolysis |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound.
General Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood or biological safety cabinet.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4]
-
Avoid inhalation of the powder or contact with skin and eyes.[4]
-
In case of a spill, isolate the area and decontaminate using an appropriate disinfectant.[5]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling the compound.[5]
Long-Term Storage
For long-term preservation of its biological activity, this compound should be stored as a lyophilized powder.
-
Condition: Store in a tightly sealed container at -20°C or -80°C for maximum stability.[1][6]
-
Protection: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1][7] Store with a desiccant to prevent moisture absorption.[8]
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent.
-
Solvent: Due to its presumed hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mg/mL).[9]
-
Procedure:
-
Allow the lyophilized powder of this compound to equilibrate to room temperature before opening to prevent condensation.[10]
-
Aseptically add the calculated volume of sterile DMSO to the vial.
-
Vortex briefly to ensure complete dissolution.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, dispense the stock solution into single-use, sterile cryovials.[1][8]
Preparation of Working Solutions
Working solutions for experiments should be prepared fresh from the stock solution.
-
Diluent: Dilute the DMSO stock solution in the appropriate sterile aqueous medium (e.g., Mueller-Hinton Broth, cell culture medium) to the final desired concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity to bacterial or mammalian cells.
-
Storage: Aqueous working solutions are generally not stable and should be prepared immediately before use. If temporary storage is necessary, keep the solution at 4°C and use it within 24 hours.[2]
Experimental Protocols
The following are standard protocols to assess the efficacy of this compound.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[11]
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies into a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
Incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[11]
-
-
Preparation of Antibacterial Agent Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria with no agent) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound where no visible bacterial growth is observed.[11]
-
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
-
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Plate the aliquots onto an appropriate agar medium.
-
Incubate the plates at 37°C for 24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the agent that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
-
Protocol: Time-Kill Kinetics Assay
This assay assesses the rate at which this compound kills a bacterial population over time.[11]
-
Preparation:
-
Prepare a bacterial culture in the mid-logarithmic growth phase (approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL) in flasks containing MHB.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x the MIC). Include a growth control flask without the agent.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control.
-
Visualizations
Experimental Workflow
Caption: Workflow for handling and experimental use of this compound.
Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Synthesis
For the purpose of illustration, a hypothetical mechanism of action for this compound is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. This is a common mechanism for quinolone antibiotics.[9]
Caption: Hypothetical signaling pathway for this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safe working in laboratories [bath.ac.uk]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Antibacterial Activity of Physical Storage Extracts on Pathogenic Bacteria [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. support.canlabintl.com [support.canlabintl.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Antibacterial Agent 261
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the aqueous solubility of the poorly soluble compound, Antibacterial Agent 261.
Frequently Asked Questions (FAQs)
Q1: What are the common initial steps to dissolve this compound?
A1: For initial attempts, it is recommended to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it to the final desired concentration in the aqueous medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1] It is crucial to maintain a final DMSO concentration that is non-toxic to the cells in your experiment, typically below 0.5%.
Q2: I am observing precipitation of this compound in my aqueous culture medium. What is the likely cause?
A2: Precipitation upon dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous medium is a common issue for compounds with low aqueous solubility.[1] This occurs when the concentration of the agent exceeds its solubility limit in the final aqueous environment. Many antimicrobial agents, especially those with hydrophobic properties, are challenging to dissolve in water-based media.[1]
Q3: What are the main strategies to improve the solubility of a poorly water-soluble drug like this compound?
A3: Several strategies can be employed to enhance the solubility of poorly soluble drugs. These can be broadly categorized as:
-
Physical Modifications: Techniques like particle size reduction (micronization, nanosuspension) increase the surface area for dissolution.[2][3][4][5][6][7]
-
Chemical Modifications: Creating salt forms or prodrugs can significantly alter the physicochemical properties to favor dissolution.[8][9]
-
Formulation Approaches:
-
Cosolvents: Adding a water-miscible organic solvent can increase the drug's solubility.[7][10][11][12][13]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase the concentration of the more soluble ionized form.[1][14][15][16]
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[6][17][18][19]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, shielding the hydrophobic parts and increasing aqueous solubility.[2][9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance dissolution.[2][3][4][5][6]
-
Lipid-Based Formulations: Incorporating the drug into lipid vehicles like oils or emulsions can improve solubility and absorption.[9][20][21]
-
Troubleshooting Guide: Step-by-Step Experimental Protocols
This guide provides systematic approaches to address solubility challenges with this compound.
Problem: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Below are several solutions you can explore. It is recommended to proceed sequentially.
Solution 1: pH Modification
Concept: The solubility of ionizable compounds is significantly influenced by the pH of the solution.[1] By adjusting the pH, you can favor the formation of the more soluble ionized form of the drug.[1]
Experimental Protocol:
-
Determine the pKa of this compound: If the pKa is known, this will inform whether to adjust the pH up or down.
-
Prepare a Concentrated Stock in a Buffered Solution: Dissolve this compound in a small volume of a buffered solution at a pH that favors its ionized state.
-
Neutralize Before Final Dilution: Carefully neutralize the pH of this stock solution before adding it to the final culture medium to avoid drastic pH shifts that could harm cells.[1]
-
Final pH Check: Always measure the pH of the final culture medium after adding the compound to ensure it is within the appropriate physiological range (typically pH 7.2-7.4).[1]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Techniques to enhance solubility of BCS Class II and IV antimicrobials. [wisdomlib.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. pH and the Solubility of Antimicrobials in Drinking Water [mwiah.com]
- 15. pH Effects on solubility, zeta potential, and correlation between antibacterial activity and molecular weight of chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. senpharma.vn [senpharma.vn]
- 18. researchgate.net [researchgate.net]
- 19. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 20. asiapharmaceutics.info [asiapharmaceutics.info]
- 21. pharmaexcipients.com [pharmaexcipients.com]
Optimizing the effective concentration of Antibacterial agent 261 for in vitro experiments
Technical Support Center: Optimizing Antibacterial Agent 261
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the effective concentration of this compound for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A1: For initial screening of a novel compound like this compound, a broad concentration range is recommended to determine the Minimum Inhibitory Concentration (MIC). A typical starting range is from 0.1 µg/mL to 128 µg/mL.[1] This wide range helps to capture the MIC for a variety of bacterial species with differing sensitivities.
Q2: How do I determine the Minimum Inhibitory Concentration (MIC) of this compound?
A2: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The most common method for determining the MIC is the broth microdilution method.[1] This involves creating a two-fold serial dilution of this compound in a 96-well plate and inoculating it with a standardized bacterial suspension.[1] A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q3: How do I assess the cytotoxicity of this compound on mammalian cells?
A3: It is critical to evaluate the potential toxicity of this compound to host cells to determine its therapeutic window.[3][4][5] A common and effective method is the MTT assay, which measures cell viability.[1] This assay helps determine the 50% cytotoxic concentration (CC50), which is the concentration of the agent that reduces cell viability by 50%. A detailed protocol for the MTT cytotoxicity assay is provided in the "Experimental Protocols" section.
Q4: What is the ideal relationship between the MIC and the cytotoxic concentration?
A4: A desirable antibacterial agent should have high potency against bacteria (low MIC) and low toxicity toward mammalian cells (high CC50). The therapeutic index (TI), calculated as the ratio of CC50 to MIC (TI = CC50 / MIC), is a critical parameter. A higher TI indicates a more promising therapeutic window for the compound.
Q5: Can I use this compound in combination with other antibiotics?
A5: Yes, combination therapy can be explored to assess for synergistic, additive, or antagonistic effects. A checkerboard assay is a common method to evaluate the effectiveness of antibiotic combinations.[6][7]
Troubleshooting Guides
Problem 1: No or low antibacterial activity observed.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration | Verify the calculations for stock solutions and serial dilutions. Ensure pipettes are calibrated. |
| Compound Instability | The agent may be unstable under the experimental conditions (e.g., temperature, pH of the growth medium).[8] Review the stability information for this compound. |
| Compound Precipitation | The compound may have low solubility in the testing medium, reducing its effective concentration.[8] Check the solubility data and consider using a different solvent for the stock solution (e.g., DMSO), ensuring the final solvent concentration is not toxic to the bacteria or mammalian cells.[1] |
| Inherent Bacterial Resistance | The bacterial strains being tested may possess intrinsic resistance mechanisms against this class of compound.[8] |
Problem 2: High variability in replicate wells of an MIC assay.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting.[8] |
| Inhomogeneous Bacterial Suspension | Vortex the bacterial suspension thoroughly before and during aliquoting to ensure a uniform inoculum.[8] |
| Edge Effects in Microplate | Evaporation from the outer wells of a 96-well plate can concentrate the agent.[1] To mitigate this, avoid using the outermost wells or fill them with a sterile medium.[1][8] |
| Contamination | Use strict aseptic techniques throughout the procedure. Check the sterility of media and reagents.[8] |
Problem 3: this compound is precipitating in the growth medium.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | Review the solubility data for this compound. You may need to prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is not toxic.[8] |
| pH of Medium | The pH of the growth medium can affect the solubility of the compound.[1] Check if the pH of your medium is within the recommended range for the agent. |
| Interaction with Media Components | Some agents can bind to proteins in the medium, reducing their availability.[1] This is a known limitation of in vitro testing. Consider testing solubility in different types of culture media.[8] |
Data Presentation
Table 1: Example MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 2 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 32 |
| Enterococcus faecalis | 4 |
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | Assay | CC50 (µg/mL) |
| HEK293 | MTT | >128 |
| HepG2 | MTT | 100 |
Table 3: Therapeutic Index of this compound for S. aureus
| Parameter | Value (µg/mL) |
| MIC (S. aureus) | 2 |
| CC50 (HEK293) | >128 |
| Therapeutic Index (CC50/MIC) | >64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
-
Prepare Serial Dilutions of this compound:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the highest concentration of this compound to well 1.
-
Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.[6]
-
Well 11 should contain broth with the bacterial inoculum but no agent (positive control for growth).
-
Well 12 should contain only broth (negative control for sterility).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
Incubate the plate at 37°C for 18-24 hours.[9]
-
-
Data Analysis:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the agent to the wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a no-treatment control.[6]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the no-treatment control.
-
The CC50 is the concentration of the agent that reduces cell viability by 50%.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. The Optimal Effective Concentration Combination (OPECC) as a Novel Method for Evaluating the Effects of Binary Application of Antibacterial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting high variability in Antibacterial agent 261 susceptibility testing
Welcome to the technical support center for Antibacterial agent 261. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to high variability in susceptibility testing results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) for our quality control (QC) strain with this compound. What is an acceptable range of variation?
A1: For broth microdilution methods, it is generally expected that replicate MIC values will fall within a three-log₂ dilution range.[1] This means that for a given quality control organism, the MIC values should be within +/- one twofold dilution from the established modal MIC. For example, if the expected MIC for your QC strain is 4 µg/mL, 95% of your results should be between 2 µg/mL and 8 µg/mL. Consistent results outside of this range suggest a technical issue that needs investigation.[2][3]
Q2: What are the most common factors that contribute to high variability in susceptibility testing with this compound?
A2: High variability in antimicrobial susceptibility testing can arise from several factors. The most common sources include inconsistencies in the bacterial inoculum density, variations in the growth medium's composition and pH, fluctuations in incubation conditions such as time and temperature, improper storage and handling of the antimicrobial agent, and operator-dependent differences in performing the test and interpreting the results.[4][5][6]
Q3: Our zones of inhibition in the Kirby-Bauer (disk diffusion) assay are inconsistent for this compound. What could be the cause?
A3: Inconsistent zone diameters in disk diffusion assays can be attributed to several factors. Key areas to investigate include:
-
Inoculum Density: The bacterial suspension must be standardized to a 0.5 McFarland turbidity standard to ensure a consistent bacterial lawn.[7][8]
-
Media Quality: The depth of the Mueller-Hinton Agar (B569324) (MHA) should be uniform (typically 4 mm), and the pH should be between 7.2 and 7.4.[4][7]
-
Disk Potency: Ensure the antimicrobial disks for Agent 261 have not expired and have been stored under the recommended conditions to maintain their potency.[2][8]
-
Incubation: Consistent incubation times and temperatures are crucial for reproducible results.[8]
Q4: Can the "inoculum effect" influence the MIC of this compound?
A4: Yes, the inoculum effect, which is the observation of an increased MIC with a higher bacterial density, can be a significant source of variability.[7] It is crucial to strictly adhere to the standardized inoculum preparation protocols for both disk diffusion and broth microdilution methods to minimize this effect.
Q5: How should I interpret hazy growth or microcolonies within the zone of inhibition or MIC well for this compound?
A5: Hazy growth or the presence of small colonies can be challenging to interpret and may indicate a mixed culture or the emergence of resistant subpopulations.[7] It is recommended to first check the purity of your inoculum by subculturing it. If the culture is pure, consult standardized guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for specific recommendations on interpreting such results for the particular organism you are testing.[7]
Troubleshooting Guides
Issue 1: MIC values for QC Strains are Consistently Out of Range
This guide provides a systematic approach to troubleshooting when your quality control results for this compound are not within the acceptable limits.
Troubleshooting Steps for Out-of-Range QC MICs
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
|---|---|---|---|
| Inoculum Preparation | QC MICs are consistently too high or too low. | Verify the inoculum density is standardized to a 0.5 McFarland standard. Prepare a fresh standard if it is old. Use a calibrated photometric device for accuracy.[7][8] | CLSI, EUCAST |
| Media Quality | Drifting MIC values or inconsistent results between batches of Cation-Adjusted Mueller-Hinton Broth (CAMHB). | Use CAMHB from a reputable commercial supplier. Check and record the pH of each new lot (should be 7.2-7.4). Ensure proper storage of the media.[7] | CLSI, EUCAST |
| This compound Preparation | Abrupt shifts in MIC values. | Prepare a fresh stock solution of Agent 261 for each experiment. Use calibrated pipettes for serial dilutions. Verify the correct solvent is being used and that the agent is fully dissolved. | Good Laboratory Practice (GLP) |
| Incubation Conditions | Gradual changes in MIC values over time. | Ensure the incubator is calibrated and maintains a stable temperature of 35°C ± 2°C.[1] Incubate for a consistent duration (e.g., 16-20 hours).[1] Avoid stacking plates to ensure uniform heating.[1] | CLSI, EUCAST |
| Operator Technique | Variability between different lab personnel. | Review the standard operating procedure (SOP) with all technicians. Ensure consistent endpoint reading (e.g., the first well with complete inhibition of visible growth).[1] | Internal SOPs |
Issue 2: High Variability in Kirby-Bauer Zone Diameters
Use this guide to address inconsistencies in zone of inhibition measurements for this compound.
Troubleshooting Inconsistent Kirby-Bauer Zone Diameters
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
|---|---|---|---|
| Inoculum Density | Zones are too large or too small; growth is not confluent. | Standardize the inoculum to a 0.5 McFarland turbidity standard. Ensure the entire surface of the agar is evenly streaked.[9] | CLSI, EUCAST |
| Agar Medium | Variation in zone sizes between different plates or batches. | Use Mueller-Hinton Agar (MHA) from a reliable source. Ensure a uniform agar depth of 4 mm. Check that the pH is between 7.2 and 7.4.[4][7] | CLSI, EUCAST |
| Antimicrobial Disks | Smaller than expected zones of inhibition. | Check the expiration date of the disks. Store disks at the recommended temperature (-20°C or as specified).[2] Allow disks to come to room temperature before use to prevent condensation. | CLSI, EUCAST |
| Disk Application | Irregularly shaped zones of inhibition. | Ensure disks are pressed firmly onto the agar surface to provide uniform contact. Do not move a disk once it has been placed. | CLSI, EUCAST |
| Incubation | Inconsistent zone sizes across different experiments. | Incubate plates at 35°C ± 2°C for 16-18 hours. Ensure plates are inverted during incubation. | CLSI, EUCAST |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Reagents:
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
This compound: Prepare a stock solution at a concentration that is a multiple of the highest desired final concentration in a suitable solvent.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of this compound in CAMHB directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Include a growth control well (inoculum without the agent) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[1]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]
-
Kirby-Bauer Disk Diffusion Assay Protocol
This protocol describes the standardized method for determining bacterial susceptibility to this compound using the disk diffusion method.
-
Medium Preparation:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into petri dishes to a uniform depth of 4 mm.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.
-
-
Application of Disks:
-
Aseptically apply a disk impregnated with a standard concentration of this compound to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters.
-
Interpret the results (Susceptible, Intermediate, or Resistant) based on established zone diameter breakpoints.
-
Visualizations
Caption: A troubleshooting workflow for addressing high variability in susceptibility testing.
Caption: The experimental workflow for the broth microdilution MIC assay.
Caption: The experimental workflow for the Kirby-Bauer disk diffusion test.
References
- 1. benchchem.com [benchchem.com]
- 2. gcsmc.org [gcsmc.org]
- 3. bsac.org.uk [bsac.org.uk]
- 4. Factors affecting the antimicrobial susceptibility testing of bacteria by disc diffusion method | Semantic Scholar [semanticscholar.org]
- 5. microchemlab.com [microchemlab.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of Antibacterial agent 261 during experiments
Technical Support Center: Antibacterial Agent 261
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation and ensuring the stability of this agent throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q2: What is the recommended solvent for reconstituting this compound and how should I store the stock solution?
It is recommended to reconstitute this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mg/mL). For storage, it is best to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored at -80°C for long-term stability.[1]
Q3: How sensitive is this compound to pH?
This compound is highly sensitive to pH and is prone to hydrolysis in acidic (pH < 6) and alkaline (pH > 8) conditions. For experiments in aqueous solutions, it is crucial to use a buffered system within a pH range of 7.0-7.5 to maintain its stability.
Q4: Is this compound sensitive to light?
Yes, this compound is susceptible to photodegradation, especially when exposed to UV light.[2][3][4] All handling of the agent, both in powdered form and in solution, should be performed in a dark or low-light environment. Use amber-colored vials or wrap containers with aluminum foil to protect them from light.[2][4]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with potential causes and solutions.
Problem 1: I am observing inconsistent results or a loss of activity in my antibacterial assays.
-
Potential Cause A: Degradation of Stock Solution. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to the degradation of this compound.
-
Solution: Prepare single-use aliquots of your stock solution and store them at -80°C.[1] When a fresh aliquot is thawed, use it immediately and discard any unused portion.
-
-
Potential Cause B: pH Instability in Experimental Media. The pH of your culture media or buffer may be outside the optimal range of 7.0-7.5, causing hydrolysis of the agent.
-
Solution: Verify the pH of your experimental solutions before adding this compound. Ensure that your buffers have sufficient capacity to maintain the pH throughout the experiment.
-
-
Potential Cause C: Photodegradation During Experiment. Exposure of your experimental setup (e.g., microplates, culture flasks) to ambient light can cause degradation of the agent.
Problem 2: I see a precipitate forming in my stock solution upon thawing.
-
Potential Cause: Limited Solubility. The concentration of your stock solution may be too high, leading to precipitation when the temperature is lowered.
-
Solution: Gently warm the solution to 37°C and vortex until the precipitate dissolves completely. If the issue persists, consider preparing a new stock solution at a slightly lower concentration.
-
Stability Data
The following table summarizes the stability of this compound under various conditions.
| Condition | Parameter | Stability (% remaining after 24 hours) |
| Temperature | -80°C (in DMSO) | >99% |
| -20°C (in DMSO) | >98% | |
| 4°C (in PBS, pH 7.2) | ~90% | |
| 25°C (in PBS, pH 7.2) | ~75% | |
| pH | pH 5.0 (in buffer) | <60% |
| pH 7.2 (in buffer) | >95% | |
| pH 8.5 (in buffer) | <70% | |
| Light Exposure | Dark (in PBS, pH 7.2) | >95% |
| Ambient Light (in PBS, pH 7.2) | ~80% | |
| UV Light (254 nm) | <50% |
Experimental Protocols
Protocol: Assessing the Stability of this compound
This protocol describes a method to evaluate the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade DMSO
-
Phosphate-buffered saline (PBS), pH 7.2
-
HPLC system with a C18 column and UV detector
-
Amber-colored vials
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in HPLC-grade DMSO.
-
Sample Preparation: Dilute the stock solution to a final concentration of 100 µg/mL in PBS (pH 7.2) in amber-colored vials.
-
Incubation: Incubate the samples under the desired conditions (e.g., different temperatures, light exposures). A control sample should be stored at -80°C in the dark.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining intact this compound.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
How to minimize off-target effects of Antibacterial agent 261 in cell-based assays
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on how to effectively use Antibacterial agent 261 in cell-based assays while minimizing potential off-target effects. By understanding the agent's mechanism and implementing proper controls, you can ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and known off-target activity of this compound?
A: this compound is a potent inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. However, at concentrations exceeding the optimal antibacterial range, it has been observed to exhibit off-target activity against the human p38 mitogen-activated protein kinase (MAPK). This off-target binding is attributed to structural similarities in the ATP-binding pocket of both the bacterial and human enzymes.[1][2]
Q2: My mammalian cells are showing high levels of toxicity and apoptosis. Could this be an off-target effect?
A: Yes, this is a common sign of an off-target effect. The p38 MAPK pathway is a key regulator of cellular responses to stress, inflammation, and apoptosis.[3][4] Unintended inhibition of p38 MAPK by this compound can disrupt these normal cellular processes, leading to increased cell death.[5][6] We strongly recommend performing a dose-response experiment to determine the cytotoxic concentration in your specific cell line.
Q3: How can I experimentally confirm that the observed cellular phenotype is due to an off-target effect on p38 MAPK?
A: A multi-pronged approach is recommended to validate off-target effects:
-
Use a Structurally Different Inhibitor: Confirm your findings with a second, structurally unrelated inhibitor of the same primary target (bacterial DNA gyrase). If the phenotype persists with the alternative inhibitor, it's more likely to be an on-target effect.[2]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate p38 MAPK.[2] If the phenotype from the genetic knockdown matches the phenotype observed with this compound, it supports an off-target mechanism.
-
Rescue Experiment: After treating with this compound, introduce a constitutively active form of p38 MAPK. If this rescues the cells from the observed phenotype, it strongly indicates that the effect was due to inhibition of the p38 MAPK pathway.
Q4: What are the recommended concentrations for using this compound in cell-based assays?
A: It is crucial to use the lowest effective concentration that achieves the desired antibacterial effect without significantly impacting the mammalian host cells. We recommend performing a thorough dose-response analysis for both antibacterial activity and host cell cytotoxicity. The tables below provide a general guideline.
Q5: What control experiments are essential for differentiating on-target versus off-target effects?
A: The following controls are critical:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound to account for any solvent-induced effects.
-
Positive Control for Off-Target Effect: Use a known, specific p38 MAPK inhibitor to directly compare the resulting phenotype with that observed with this compound.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps to ensure that the observed effects are not due to non-specific chemical properties of the compound.
Data Presentation
Table 1: Recommended Concentration Ranges for this compound
| Application | Concentration Range | Notes |
| Antibacterial Assays (in vitro) | 0.1 - 5 µM | Effective against a broad spectrum of bacteria. |
| Mammalian Cell-Based Assays | 0.5 - 10 µM | Start with a low concentration and titrate up. |
| Concentrations to Avoid | > 20 µM | Significant off-target effects on p38 MAPK are likely. |
Table 2: Comparative IC50 Values for this compound
| Target | IC50 Value | Interpretation |
| On-Target: Bacterial DNA Gyrase | 0.5 µM | High potency against the intended bacterial target. |
| Off-Target: Human p38 MAPK | 15 µM | Lower potency, but significant inhibition at higher concentrations. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cytotoxicity in Mammalian Cells
Objective: To determine the concentration at which this compound becomes toxic to the host mammalian cells.
Methodology:
-
Cell Seeding: Plate your mammalian cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 2-fold dilutions) in your cell culture medium. The concentration range should span from well below the expected antibacterial efficacy to concentrations where toxicity might be anticipated.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the agent. Include a vehicle-only control.
-
Incubation: Incubate the cells for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Measure cell viability using a suitable assay, such as an MTT, XTT, or a live/dead cell staining kit.
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for p38 MAPK Pathway Activation
Objective: To directly measure the effect of this compound on the p38 MAPK signaling pathway.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points. Include a positive control (e.g., anisomycin, a known p38 MAPK activator) and a vehicle control.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the extent of pathway inhibition.
Visualizations
Caption: A workflow for identifying and mitigating off-target effects.
Caption: Off-target inhibition of the p38 MAPK pathway by Agent 261.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
Strategies to overcome bacterial resistance to Antibacterial agent 261
Welcome to the technical support center for Antibacterial Agent 261. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What could be the cause?
A1: A significant increase in the MIC of this compound is often indicative of acquired resistance. The two most commonly observed mechanisms are target site modification, specifically mutations in the gyrA or gyrB genes, or the upregulation of efflux pumps that actively remove the agent from the bacterial cell. We recommend performing genetic sequencing of the gyrase genes and a quantitative real-time PCR (qRT-PCR) to assess the expression levels of known efflux pump genes.
Q2: Can combination therapy enhance the efficacy of this compound against resistant strains?
A2: Yes, combination therapy is a highly effective strategy. For strains overexpressing efflux pumps, co-administration with an efflux pump inhibitor (EPI) can restore susceptibility. For target-based resistance, combining Agent 261 with an antibiotic that has a different mechanism of action, such as a beta-lactam or an aminoglycoside, can create a synergistic effect and prevent the further development of resistance.
Q3: What is the recommended experimental workflow to confirm the mechanism of resistance in our bacterial isolate?
A3: We recommend a stepwise approach. First, determine the MIC of this compound for your strain to quantify the level of resistance. Next, sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes to identify any mutations. Concurrently, perform an efflux pump activity assay, such as the ethidium (B1194527) bromide accumulation assay, to assess efflux pump function. Finally, qRT-PCR can be used to quantify the expression of specific efflux pump genes.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inoculum preparation variability | Standardize the inoculum preparation using a spectrophotometer to ensure a consistent starting bacterial density (e.g., McFarland standard of 0.5). | Consistent and reproducible MIC values across experiments. |
| Agent 261 degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C and protect from light. | Elimination of variability due to agent instability. |
| Contamination of bacterial culture | Streak the bacterial culture on a suitable agar (B569324) plate to check for purity. Perform Gram staining and microscopy to confirm the presence of a single bacterial morphology. | A pure bacterial culture will yield consistent MIC results. |
Issue 2: Failure of Efflux Pump Inhibitor to Potentiate Agent 261 Activity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| EPI is not effective against the specific efflux pump | Test a panel of different EPIs with varying mechanisms of action. | Identification of an effective EPI that restores the activity of Agent 261. |
| Resistance is not mediated by efflux pumps | Sequence the gyrA and gyrB genes to check for target site mutations. | Confirmation of an alternative resistance mechanism. |
| Sub-optimal EPI concentration | Perform a dose-response experiment to determine the optimal concentration of the EPI. | Enhanced potentiation of Agent 261 activity at the optimal EPI concentration. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using CAMHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the antibiotic dilutions.
-
Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Protocol 2: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity
-
Preparation of Bacterial Cells:
-
Grow the bacterial culture to the mid-logarithmic phase in a suitable broth medium.
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) containing 0.1% glucose.
-
Resuspend the cells in PBS with 0.1% glucose to an optical density at 600 nm (OD600) of 0.4.
-
-
Assay Procedure:
-
Add 100 µL of the bacterial cell suspension to the wells of a black, clear-bottom 96-well plate.
-
Add EtBr to a final concentration of 2 µg/mL.
-
If testing an efflux pump inhibitor (EPI), add it at the desired concentration.
-
Measure the fluorescence intensity immediately using a fluorescence plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Continue to measure the fluorescence every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time. A lower fluorescence intensity in the test strain compared to a susceptible control strain indicates increased efflux pump activity. The addition of an effective EPI will result in an increase in fluorescence accumulation.
-
Visualizations
Caption: Workflow for investigating and overcoming resistance to this compound.
Caption: Mechanism of action and resistance for this compound.
Improving the bioavailability of Antibacterial agent 261 for in vivo studies
Welcome to the technical support center for Antibacterial Agent 261. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the bioavailability of this compound in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a novel, broad-spectrum antibacterial compound. It is classified as a Biopharmaceutics Classification System (BCS) Class IV agent, meaning it exhibits both low aqueous solubility and low intestinal permeability. These characteristics are the primary obstacles to achieving adequate systemic exposure after oral administration.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Weight | > 500 g/mol | May reduce passive diffusion across the intestinal epithelium. |
| Aqueous Solubility | < 0.01 mg/mL | Poor dissolution in gastrointestinal fluids limits absorption. |
| Log P | > 5 | High lipophilicity contributes to poor aqueous solubility.[2] |
| Permeability (Papp) | < 1.0 x 10⁻⁶ cm/s | Low permeability across intestinal cells limits absorption. |
| pKa | 8.5 (weak base) | Solubility is pH-dependent; may precipitate in the higher pH of the intestine. |
Q2: What is the mechanism of action for this compound?
This compound is an inhibitor of bacterial type IIa topoisomerases, specifically DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication and repair. For the agent to reach these intracellular targets effectively, it must first be absorbed into systemic circulation, making bioavailability a critical factor for its in vivo efficacy.
Q3: Why is there a significant discrepancy between the in vitro potency (MIC) and the in vivo efficacy of Agent 261?
This is a common challenge for BCS Class IV compounds.[4] The potent Minimum Inhibitory Concentration (MIC) values observed in vitro are often not replicated in vivo because insufficient plasma and tissue concentrations of the drug are achieved. The low oral bioavailability prevents the drug from reaching the necessary therapeutic concentrations at the site of infection to exert its antibacterial effect.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides recommended solutions to improve the bioavailability of this compound.
Caption: Workflow for troubleshooting low bioavailability of Agent 261.
Issue 1: Very low and/or highly variable plasma concentrations are observed in animal models after oral dosing.
-
Cause: This is the classic presentation for a BCS Class IV compound. The poor aqueous solubility leads to inadequate dissolution in the gastrointestinal (GI) tract, and low permeability prevents efficient absorption of the dissolved drug.
-
Recommended Solutions: Advanced formulation strategies are required to overcome these dual barriers. Traditional suspensions in aqueous vehicles like methylcellulose (B11928114) are often insufficient.[5]
Table 2: Comparison of Formulation Strategies for Bioavailability Enhancement
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SMEDDS) | The drug is dissolved in a mix of oils and surfactants, which forms a fine microemulsion in the GI tract, increasing the surface area for absorption and maintaining solubilization.[6][7][8] | High drug loading potential; can enhance lymphatic uptake, bypassing first-pass metabolism.[6][9] | Potential for GI side effects; physical instability of the formulation. |
| Nanoparticle Systems (e.g., Liposomes, SLNs) | The drug is encapsulated in nanocarriers, which protects it from degradation, enhances uptake into host cells, and can improve solubility and stability.[10][11][12] | Can be used for targeted delivery; improves pharmacokinetics and can reduce toxicity.[3][13] | Complex manufacturing process; potential for immunogenicity. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher solubility and faster dissolution rates than the crystalline form.[4][8] | Significant solubility enhancement; established manufacturing techniques (e.g., spray drying).[4] | Risk of recrystallization back to the stable, less soluble form over time. |
| Micronization / Nanosuspensions | The particle size of the drug is reduced to the micron or nanometer range, which increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[14][15] | Simple, carrier-free approach; high drug loading.[14] | May not be sufficient for compounds with very low intrinsic solubility; risk of particle aggregation. |
Issue 2: The compound precipitates when diluting a DMSO stock solution into an aqueous buffer for in vitro assays.
-
Cause: The concentration of Agent 261 exceeds its thermodynamic solubility limit in the final aqueous medium. The final concentration of DMSO may also be too high, potentially causing its own biological effects.
-
Recommended Solutions:
-
Reduce Final Concentration: Decrease the final concentration of Agent 261 in the assay to stay below its aqueous solubility limit.
-
Optimize Vehicle: Keep the final DMSO concentration below 0.5%.[5] If solubility is still an issue, consider using a non-ionic surfactant like Pluronic F-68 or Tween 80 in the assay medium to improve dispersion.[5]
-
Use a Formulation: For in vitro testing, prepare a nanosuspension or a formulation with a solubilizing excipient like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its availability in the assay medium.[1]
-
Issue 3: Low apparent permeability (Papp) is observed in Caco-2 cell assays, suggesting the compound is an efflux transporter substrate.
-
Cause: The compound is likely being actively transported out of the intestinal cells by efflux pumps, such as P-glycoprotein (P-gp), which limits its net absorption.[1]
-
Recommended Solutions:
-
Confirm Efflux: Perform a bi-directional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.
-
Inhibit Efflux: Co-administer a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in the Caco-2 assay. A significant increase in the A→B permeability in the presence of the inhibitor confirms P-gp mediated efflux.[1]
-
Formulation Approach: Certain excipients used in lipid-based and nanoparticle formulations can also inhibit P-gp function, thereby enhancing permeability.
-
Key Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Objective: To formulate Agent 261 in a lipid-based system to improve its solubility and oral absorption.
-
Methodology:
-
Component Selection: Screen various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP) for their ability to solubilize Agent 261.
-
Ternary Phase Diagram Construction: Construct a phase diagram to identify the concentration ranges of oil, surfactant, and co-surfactant that form a stable microemulsion upon dilution with an aqueous phase.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial based on the ratios determined from the phase diagram.
-
Add Agent 261 to the mixture and vortex or stir gently at 40°C until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.
-
-
Characterization:
-
Emulsification Study: Add 1 mL of the SMEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.
-
Assessment: Observe the time to emulsify and the clarity of the resulting microemulsion. Measure the globule size and polydispersity index (PDI) using a dynamic light scattering instrument. A globule size of <200 nm is generally desired.
-
-
Caption: Mechanisms for overcoming bioavailability barriers.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of different formulations of Agent 261.[1]
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=5 per group), weighing 220-250g.[1] House animals under standard conditions and fast them overnight before dosing.
-
Dosing Groups:
-
Intravenous (IV) Group: Administer a single dose (e.g., 2 mg/kg) of Agent 261 solubilized in a suitable IV vehicle (e.g., 20% HP-β-CD in saline) via the tail vein to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer a single oral gavage dose (e.g., 20 mg/kg) of each test formulation (e.g., crystalline suspension, SMEDDS formulation).
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Agent 261 in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin). Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Table 3: Example Pharmacokinetic Data for Agent 261 Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Bioavailability (F%) |
| IV Solution | 2 | 1580 ± 210 | 0.1 | 2450 ± 350 | 100% |
| Aqueous Suspension | 20 | 45 ± 15 | 4.0 | 380 ± 110 | 1.6% |
| SMEDDS | 20 | 450 ± 95 | 2.0 | 4900 ± 760 | 20.0% |
| Nanosuspension | 20 | 280 ± 70 | 2.0 | 3185 ± 650 | 13.0% |
Protocol 3: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of Agent 261 and determine if it is a substrate for efflux transporters.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to form a confluent, differentiated monolayer. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Prepare a dosing solution of Agent 261 (e.g., 10 µM) in the transport buffer.
-
-
Permeability Assessment (Apical to Basolateral - A→B):
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Permeability Assessment (Basolateral to Apical - B→A):
-
Perform the same procedure in the reverse direction to measure active efflux.
-
-
Analysis: Quantify the concentration of Agent 261 in the collected samples by LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
-
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Improvement of the Pharmacokinetics and In Vivo Antibacterial Efficacy of a Novel Type IIa Topoisomerase Inhibitor by Formulation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. omicsonline.org [omicsonline.org]
- 10. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 11. longdom.org [longdom.org]
- 12. scielo.br [scielo.br]
- 13. Recent Advances in Antimicrobial Nano-Drug Delivery Systems [mdpi.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
Reducing the cytotoxicity of Antibacterial agent 261 to mammalian cells
Technical Support Center: Antibacterial Agent 261
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers mitigate the cytotoxicity of Agent 261 towards mammalian cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell lines when using this compound, even at concentrations effective against bacteria. What is the suspected mechanism of this off-target cytotoxicity?
A1: While highly effective against its target bacteria, Agent 261 can induce off-target effects in mammalian cells, primarily through the induction of mitochondrial stress and subsequent apoptosis. The proposed mechanism involves the agent's partial uncoupling of the mitochondrial electron transport chain, leading to an increase in reactive oxygen species (ROS), release of cytochrome c, and activation of the caspase cascade.
Q2: What are the primary strategies to reduce the cytotoxicity of Agent 261 to mammalian cells?
A2: Two primary strategies are recommended for reducing the off-target cytotoxicity of Agent 261:
-
Liposomal Encapsulation: Enclosing Agent 261 within liposomes can limit its direct interaction with mammalian cell membranes and mitochondria, thereby reducing its cytotoxic effects. This formulation can also enhance its delivery to bacterial cells.
-
Prodrug Modification: Synthesizing a prodrug version of Agent 261 that is activated by specific bacterial enzymes can ensure that the active, and more cytotoxic, form of the drug is primarily released at the site of infection, minimizing systemic toxicity to mammalian cells.
Q3: What are the recommended starting concentrations for testing the cytotoxicity of Agent 261 and its modified formulations?
A3: For initial cytotoxicity screening, we recommend a logarithmic dose-response curve ranging from 0.1 µM to 100 µM. This range should allow for the determination of an accurate IC50 value (the concentration at which 50% of cell viability is inhibited). See the data in Table 1 for a comparison of IC50 values for the parent compound and a liposomal formulation.
Q4: Which mammalian cell lines are recommended for initial cytotoxicity testing?
A4: We recommend using cell lines relevant to the intended therapeutic application. For general screening, commonly used cell lines such as HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), and NIH/3T3 (mouse embryonic fibroblast) are suitable choices.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding plates. Use a hemocytometer or automated cell counter to accurately determine cell density. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours) before adding the compound.
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile phosphate-buffered saline (PBS) to maintain humidity.
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cultures for signs of bacterial or fungal contamination. Perform routine mycoplasma testing.
Issue 2: The liposomal formulation of Agent 261 does not show a significant reduction in cytotoxicity.
-
Possible Cause: Low encapsulation efficiency.
-
Solution: Verify the encapsulation efficiency of your liposomal preparation using techniques like spectrophotometry or high-performance liquid chromatography (HPLC). Optimize the formulation process (e.g., lipid composition, extrusion parameters) to improve drug loading.
-
Possible Cause: Instability of the liposomal formulation.
-
Solution: Assess the stability of the liposomes in your cell culture medium. The presence of serum proteins can sometimes destabilize liposomes, leading to premature drug release. Consider using a more stable liposome (B1194612) composition or a serum-free medium for the duration of the treatment.
Quantitative Data Summary
Table 1: Comparative Cytotoxicity (IC50) of Agent 261 and Lipo-261 in Mammalian Cell Lines
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| Agent 261 | HEK293 | MTT | 24 | 12.5 |
| Lipo-261 | HEK293 | MTT | 24 | 78.2 |
| Agent 261 | HepG2 | MTT | 24 | 9.8 |
| Lipo-261 | HepG2 | MTT | 24 | 65.4 |
| Agent 261 | NIH/3T3 | MTT | 24 | 15.1 |
| Lipo-261 | NIH/3T3 | MTT | 24 | 85.9 |
Lipo-261 refers to the liposomal formulation of Agent 261.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Agent 261 or its formulations in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells with untreated cells (negative control) and wells with a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
-
Cell Treatment: Seed and treat cells with Agent 261 as described in the MTT assay protocol (steps 1-3).
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., a luminogenic substrate in a buffer).
-
Reagent Addition: Add the caspase-3/7 reagent to each well (typically 100 µL).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis. Normalize the results to the untreated control.
Visualizations
Caption: Proposed cytotoxic pathway of Agent 261 in mammalian cells.
Caption: Experimental workflow for mitigating Agent 261 cytotoxicity.
How to address precipitation of Antibacterial agent 261 in media
Welcome to the technical support center for Antibacterial Agent 261. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in experimental media.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in media?
A1: Precipitation of this compound is most commonly due to its low aqueous solubility.[1][2][3] Several factors can trigger precipitation, including:
-
High Final Concentration: The concentration of the agent in the media exceeds its solubility limit.[1]
-
Rapid Dilution: Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of aqueous media can cause the compound to "crash out" of solution.[1]
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of the agent.[1][4] It is recommended to use pre-warmed media.[1]
-
pH Shifts: The solubility of many compounds is pH-dependent. Changes in the media's pH can lead to precipitation.
-
Interaction with Media Components: The agent may interact with salts, proteins, or other components in the culture media, forming insoluble complexes.[1][4]
-
Evaporation: Over time, evaporation of the media can increase the concentration of the agent, leading to precipitation.[1][3]
Q2: How does the solvent used for the stock solution affect precipitation?
A2: The choice of solvent for your stock solution is critical. While a solvent like DMSO can dissolve a high concentration of a hydrophobic compound, the final concentration of this solvent in your culture medium should be kept low (ideally below 0.1%, and not exceeding 0.5%) to avoid cellular toxicity and to minimize the risk of precipitation upon dilution in the aqueous media.[1][3]
Q3: My media containing this compound appears fine initially but forms a precipitate after incubation. What is happening?
A3: Delayed precipitation can be caused by several factors within the incubator environment.[1] These include gradual changes in the media's pH, evaporation of the media leading to increased concentration of the agent, and interactions with cellular metabolites or other media components over time.[1] Temperature fluctuations from opening and closing the incubator can also contribute.[1]
Q4: How can I determine the maximum soluble concentration of this compound in my specific media?
A4: To determine the maximum soluble concentration, you can perform a solubility test. A common method is the shake-flask method, which involves adding an excess amount of the compound to your media, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe a precipitate immediately after adding the this compound stock solution to your media, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting immediate precipitation.
Potential Solutions in Detail:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The amount of this compound exceeds its solubility limit in the aqueous media.[1] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution of DMSO Stock | "Crashing out" occurs when the concentrated DMSO stock is rapidly diluted in the aqueous media.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) media. Add the agent dropwise while gently vortexing.[1] |
| Low Media Temperature | The solubility of the agent may be lower in cold media. | Always use media that has been pre-warmed to 37°C.[1] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1] | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][3] This may necessitate creating a more dilute stock solution. |
Issue 2: Delayed Precipitation During Incubation
If the solution is initially clear but a precipitate forms over time in the incubator, use the following guide.
Logical Relationship of Causes for Delayed Precipitation
Caption: Causes of delayed precipitation.
Potential Solutions in Detail:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation concentrates all media components, potentially exceeding the solubility limit of this compound.[1][3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting the agent's solubility.[1] | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH Instability | Changes in media pH over time due to cellular metabolism can alter the solubility of the agent. | Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[3] |
| Interaction with Media Components | The agent may interact with salts, amino acids, or other media components to form insoluble complexes.[1][4] | If possible, try a different basal media formulation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing stock and working solutions to minimize precipitation.
Methodology:
-
Primary Solvent Selection: Due to its poor aqueous solubility, an organic solvent should be used to prepare the stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Preparation of Stock Solution:
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-20 mM).
-
Vortex thoroughly until the agent is completely dissolved. Visually inspect for any remaining particulates.
-
-
Preparation of Working Solution:
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to achieve the final desired concentration.
-
Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and thorough mixing.[3]
-
Ensure the final DMSO concentration remains below 0.5% (ideally below 0.1%).[1][3]
-
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol describes the shake-flask method for determining the equilibrium solubility of this compound in your experimental medium.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing your desired experimental medium. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Separation: Carefully collect the supernatant, ensuring no solid particles are transferred. Centrifuge the supernatant at high speed to pellet any remaining suspended solids.
-
Analysis: Filter the resulting supernatant through a 0.22 µm filter. Dilute the filtered sample with an appropriate solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.1 | Practically insoluble.[2] |
| DMSO | > 50 | Recommended for stock solutions.[2] |
| Ethanol | 5.2 | Can be used as a co-solvent.[2] |
| Polyethylene Glycol 300 (PEG300) | 25.8 | Useful for in vivo formulations.[2] |
Visualization of Potential Cellular Impact
Precipitation of an antibacterial agent can lead to a heterogeneous concentration in the culture, potentially causing varied cellular responses. This diagram illustrates a hypothetical signaling pathway that could be activated in cells exposed to high local concentrations of a stress-inducing antibacterial agent.
Hypothetical Cellular Stress Response Pathway
Caption: Cellular stress from high local agent concentration.
References
Refining the synthesis protocol for higher purity of Antibacterial agent 261
Welcome to the technical support center for the synthesis of Antibacterial Agent 261. This resource is designed to assist researchers, scientists, and drug development professionals in refining the synthesis protocol for higher purity of this novel antibacterial compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Question: My final product purity is below the desired 99% after column chromatography. What are the likely causes and how can I improve it?
Answer: Achieving high purity is critical. If you are observing impurities post-chromatography, consider the following factors:
-
Incomplete Reaction: The presence of starting materials in your final product is a common issue. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding with the work-up.[1][2]
-
Suboptimal Chromatography Conditions: The choice of solvent system and stationary phase is crucial for effective separation.
-
Solvent System: If impurities are co-eluting with your product, a different solvent system with varying polarity may be required. A shallower gradient during elution can also improve separation.
-
Stationary Phase: The standard silica (B1680970) gel may not be sufficient for separating closely related impurities. Consider using a different stationary phase, such as alumina (B75360) or a reverse-phase C18 silica gel.[3]
-
-
Compound Degradation: this compound may be sensitive to the acidic nature of standard silica gel. Treating the silica gel with a base like triethylamine (B128534) before packing the column can help prevent degradation.[1]
-
Alternative Purification Techniques: If column chromatography is insufficient, consider recrystallization or preparative HPLC for final purification.[1][3]
Question: The overall yield of my synthesis is consistently low. What are the potential reasons and how can I optimize it?
Answer: Low yields can be attributed to several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended:
-
Reagent and Solvent Quality: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can interfere with the reaction.[2]
-
Reaction Conditions:
-
Temperature: The reaction temperature may need to be optimized. Running the reaction at a lower or higher temperature could minimize side product formation.
-
Reaction Time: As mentioned for purity, monitoring the reaction is key. Stopping the reaction too early will leave unreacted starting materials, while running it for too long might lead to product degradation or the formation of byproducts.[2]
-
-
Losses During Work-up: Product can be lost during extraction and washing steps. Ensure proper phase separation and minimize the number of transfer steps. It's advisable to check all aqueous layers for your product before discarding them, as it might have partial solubility.[1]
-
Purification Losses: While purification is necessary, it can also lead to a decrease in yield. Optimizing the purification method to reduce the number of steps or the amount of handling can help preserve your final product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C in a desiccated environment to prevent degradation. Protect from light.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended for full characterization:
-
Purity: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity.[1]
-
Identity: The structure should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight.[1]
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities include unreacted starting materials and side products from incomplete reactions. The presence of unexpected spots on a TLC plate is a clear indication of impurities.[1][2]
Q4: Can I use a different solvent for recrystallization?
A4: Yes, but the ideal solvent system should be determined experimentally. The goal is to find a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Experimental Protocols
Synthesis of this compound
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials:
-
Starting Material A
-
Reagent B
-
Anhydrous Solvent C
-
Catalyst D
Procedure:
-
Under an inert atmosphere, dissolve Starting Material A in anhydrous Solvent C in a round-bottom flask.
-
Add Reagent B to the solution and stir.
-
Carefully add Catalyst D to the reaction mixture.
-
Heat the reaction to the specified temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Perform a liquid-liquid extraction to isolate the crude product.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica Gel
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved product onto the top of the silica gel column.
-
Elute the column with the eluent system, starting with a lower polarity and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1]
Mobile Phase Preparation:
Data Presentation
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Gradient Elution | |
| 0-5 min | 95% A, 5% B |
| 5-20 min | Gradient to 5% A, 95% B |
| 20-25 min | Hold at 5% A, 95% B |
| 25-30 min | Return to 95% A, 5% B |
Table 2: Column Chromatography Eluent System
| Step | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| 1 | 90:10 | Elute non-polar impurities |
| 2 | 70:30 | Elute this compound |
| 3 | 50:50 | Elute more polar impurities |
Visualizations
References
Validation & Comparative
Genetic Validation of Antibacterial Agent 261's Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genetic validation of the target of the novel antibacterial agent 261, a hypothetical DNA gyrase inhibitor, with two established antibiotics, Daptomycin (B549167) and Rifampicin (B610482). The objective is to present the experimental data and methodologies that underpin the confirmation of a drug's mechanism of action, a critical step in antibiotic development.
Introduction to Genetic Target Validation
The emergence of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel targets. A crucial aspect of this process is target validation, which confirms that the antibiotic's efficacy is a direct result of its interaction with a specific molecular target within the bacterium. Genetic approaches are the gold standard for this validation, providing definitive evidence of the drug-target relationship. These methods typically involve demonstrating a direct correlation between mutations in the proposed target gene and a decrease in the antibiotic's effectiveness, measured as an increase in the Minimum Inhibitory Concentration (MIC).
This guide will explore the genetic validation of three distinct antibacterial agents, each with a different primary target:
-
This compound (Hypothetical): A DNA gyrase inhibitor. For the purpose of this guide, we will use data from a well-characterized fluoroquinolone, ciprofloxacin (B1669076), to model the validation process.
-
Daptomycin: A cyclic lipopeptide that disrupts bacterial cell membrane function.
-
Rifampicin: A rifamycin (B1679328) that inhibits bacterial RNA polymerase.
This compound: A DNA Gyrase Inhibitor
Proposed Target: DNA Gyrase (subunits GyrA and GyrB)
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1][2] Inhibition of DNA gyrase leads to the cessation of these critical cellular processes and ultimately, bacterial cell death.
Genetic Validation Approaches
The primary genetic methods to validate DNA gyrase as the target of Agent 261 involve:
-
Generation of Resistant Mutants: Exposing a bacterial population to sub-lethal concentrations of Agent 261 selects for spontaneous resistant mutants.
-
Target Gene Sequencing: Whole-genome sequencing of these resistant mutants is performed to identify mutations. A consistent pattern of mutations within the gyrA or gyrB genes strongly indicates that DNA gyrase is the target.
-
Allelic Exchange: To definitively prove the role of an identified mutation, the mutated gene is introduced into a susceptible (wild-type) strain. A corresponding increase in the MIC for Agent 261 in the engineered strain confirms the mutation's role in conferring resistance.
Comparative Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) of ciprofloxacin (as a model for Agent 261) against susceptible (Staphylococcus aureus) and resistant strains with defined mutations in the gyrA gene.
| Strain | Relevant Genotype | Ciprofloxacin MIC (µg/mL) |
| S. aureus (Wild-Type) | Wild-Type gyrA | 0.5 - 1 |
| S. aureus (Resistant Mutant 1) | gyrA (Ser-84-Leu) | >32[3] |
| S. aureus (Resistant Mutant 2) | gyrA (Glu-88-Lys) | >32[4] |
Data is representative and compiled from multiple sources. Actual MICs can vary between specific isolates.
Visualizing the Mechanism and Validation Workflow
Caption: Mechanism of Action and Genetic Validation Workflow for Agent 261.
Daptomycin: A Cell Membrane Disruptor
Validated Target: Bacterial Cell Membrane Integrity
Daptomycin is a cyclic lipopeptide antibiotic that inserts into the bacterial cell membrane in a calcium-dependent manner. This insertion leads to membrane depolarization and a loss of membrane potential, ultimately causing cell death.[5] While it doesn't have a single protein target in the traditional sense, its activity is heavily influenced by the composition and charge of the cell membrane.
Genetic Validation Approaches
Genetic validation for membrane-active agents like daptomycin focuses on genes that control membrane biosynthesis and modification.
-
Generation of Resistant Mutants: Similar to other antibiotics, resistant mutants are selected by exposure to daptomycin.
-
Target Gene Sequencing: Sequencing of resistant isolates often reveals mutations in genes such as mprF (multiple peptide resistance factor). The mprF gene product is responsible for the synthesis and translocation of lysylphosphatidylglycerol, a molecule that increases the positive charge of the bacterial membrane, leading to electrostatic repulsion of the positively charged daptomycin-calcium complex.[5][6]
-
Gene Knockout/Complementation: Deleting the mprF gene in a wild-type strain leads to increased susceptibility to daptomycin. Conversely, introducing a mutated mprF allele into a susceptible strain increases the MIC, confirming its role in resistance.[6]
Comparative Efficacy Data
The following table shows the MIC of daptomycin against S. aureus strains with different mprF genotypes.
| Strain | Relevant Genotype | Daptomycin MIC (µg/mL) |
| S. aureus (Wild-Type) | Wild-Type mprF | 0.5[5][6] |
| S. aureus (Resistant Mutant) | mprF (L431F mutation) | 3.0[5] |
| S. aureus (Knockout Mutant) | ΔmprF | 0.0625[6] |
Data is representative and compiled from multiple sources. Actual MICs can vary between specific isolates.
Visualizing the Mechanism and Validation Pathway
Caption: Daptomycin's interaction with the cell membrane and the role of mprF in resistance.
Rifampicin: An RNA Polymerase Inhibitor
Validated Target: DNA-dependent RNA polymerase (β-subunit, encoded by rpoB)
Rifampicin is a potent bactericidal antibiotic that functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase. This binding physically blocks the path of the elongating RNA molecule, thereby inhibiting transcription initiation.[7]
Genetic Validation Approaches
The genetic validation of rifampicin's target is a classic example of this process.
-
Generation of Resistant Mutants: Rifampicin resistance arises readily through spontaneous mutations.
-
Target Gene Sequencing: Sequencing of rifampicin-resistant bacteria almost invariably reveals point mutations within a specific 81-bp region of the rpoB gene, known as the rifampicin resistance-determining region (RRDR).[8]
-
Allelic Exchange: Introducing these specific rpoB mutations into a susceptible strain confers high-level resistance to rifampicin, providing definitive proof of the target.
Comparative Efficacy Data
The following table presents the MIC of rifampicin against S. aureus strains with different rpoB genotypes.
| Strain | Relevant Genotype | Rifampicin MIC (µg/mL) |
| S. aureus (Wild-Type) | Wild-Type rpoB | 0.016[9] |
| S. aureus (Resistant Mutant 1) | rpoB (His481Asn) | 4.0[9] |
| S. aureus (Resistant Mutant 2) | rpoB (His481Tyr) | >64 |
Data is representative and compiled from multiple sources. Actual MICs can vary between specific isolates.
Visualizing the Mechanism and Resistance
Caption: Rifampicin's inhibition of RNA polymerase and the mechanism of resistance via rpoB mutation.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Procedure:
-
Prepare Bacterial Inoculum: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared in sterile saline. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Antibiotics: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Generation of Spontaneous Resistant Mutants
-
Bacterial Culture: A large culture of the test bacterium (e.g., S. aureus) is grown to a high density (>10^9 CFU/mL) in antibiotic-free broth.
-
Plating on Selective Media: The high-density culture is plated onto agar (B569324) plates containing the antibacterial agent at a concentration 2-4 times the MIC of the wild-type strain.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Isolation of Mutants: Colonies that grow on the selective plates are considered potential resistant mutants. These are isolated and purified by re-streaking on fresh selective agar.
-
Characterization: The MIC of the purified mutants is determined, and their genomic DNA is isolated for sequencing.
CRISPR/Cas9-Mediated Gene Editing in S. aureus
This protocol outlines a general workflow for creating targeted gene knockouts or specific mutations.[10][11][12][13][14]
A. Construction of the Editing Plasmid:
-
sgRNA Design: A 20-bp single guide RNA (sgRNA) sequence is designed to target a specific region within the gene of interest. The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for S. pyogenes Cas9).
-
Donor DNA Template Design: For a knockout, a donor template is constructed with homologous regions (typically ~500-1000 bp) flanking the target gene, but with the gene itself deleted. For a specific mutation, the donor template will contain the desired mutation flanked by homologous regions.
-
Plasmid Assembly: The sgRNA cassette and the donor DNA template are cloned into a shuttle vector that also expresses the Cas9 nuclease. This vector must be able to replicate in both E. coli (for cloning) and S. aureus.
B. Transformation and Selection:
-
Preparation of Electrocompetent S. aureus: S. aureus cells are grown to mid-log phase and then washed repeatedly with ice-cold, sterile, non-conductive solution (e.g., 10% glycerol) to make them electrocompetent.
-
Electroporation: The editing plasmid is introduced into the electrocompetent S. aureus cells via electroporation.
-
Selection of Transformants: The cells are recovered and plated on selective media containing an antibiotic to select for bacteria that have taken up the plasmid.
C. Induction of Gene Editing and Curing of Plasmid:
-
Induction of Cas9 Expression: Cas9 expression is induced (if using an inducible promoter) to create a double-strand break at the target site. The cell's homologous recombination machinery will then use the donor template on the plasmid to repair the break, incorporating the desired edit (knockout or mutation).
-
Curing the Plasmid: The edited bacterial clones are grown in non-selective media to encourage the loss of the editing plasmid.
-
Verification: Genomic DNA is isolated from the cured colonies. PCR and Sanger sequencing are used to confirm the desired genetic modification and the absence of the editing plasmid.
Disclaimer: "this compound" is a hypothetical compound. The data and validation strategies presented for this agent are based on the known properties of fluoroquinolone antibiotics, specifically ciprofloxacin, and are intended for illustrative purposes.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. byjus.com [byjus.com]
- 3. grlA and gyrA mutations and antimicrobial susceptibility in clinical isolates of ciprofloxacin- methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of gyrA and grlA mutations in stepwise-selected ciprofloxacin-resistant mutants of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effect of a Point Mutation in mprF on Susceptibility to Daptomycin, Vancomycin, and Oxacillin in an MRSA Clinical Strain [frontiersin.org]
- 6. The Role of mprF Mutations in Seesaw Effect of Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial transcription - Wikipedia [en.wikipedia.org]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Genetic Manipulation of MRSA Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 12. Genome Editing in Staphylococcus aureus by Conditional Recombineering and CRISPR/Cas9-Mediated Counterselection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
Cross-Resistance Profile of Gepotidacin (formerly Antibacterial Agent 261) with Other Antibiotic Classes
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance profile of Gepotidacin (B1671446), a first-in-class triazaacenaphthylene antibiotic, in comparison to other major antibiotic classes. The data presented herein is intended to offer an objective assessment of Gepotidacin's efficacy against a range of bacterial pathogens, including those with established resistance to existing antimicrobial agents.
Introduction to Gepotidacin and Cross-Resistance
Gepotidacin is a novel antibacterial agent that inhibits bacterial DNA replication through a distinct mechanism of action, targeting both DNA gyrase and topoisomerase IV.[1][2] This dual-targeting is achieved through a binding mode different from that of fluoroquinolones, suggesting a low potential for cross-resistance with this class.[3] Understanding the cross-resistance profile of a new antibiotic is crucial in predicting its clinical utility and its potential to address the challenges of antimicrobial resistance. Cross-resistance occurs when a single mechanism of resistance confers insensitivity to multiple antimicrobial agents.[4]
Comparative Susceptibility Data
The in vitro activity of Gepotidacin was evaluated against a panel of Gram-positive and Gram-negative bacteria, including strains with well-characterized resistance to other antibiotic classes. The Minimum Inhibitory Concentrations (MICs), representing the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, were determined using standardized methods.
Gram-Positive Pathogens
Gepotidacin has demonstrated potent activity against various Gram-positive bacteria, including strains resistant to fluoroquinolones, macrolides, and β-lactams. The MIC90 of gepotidacin for 50 S. aureus (including methicillin-resistant S. aureus [MRSA]) and 50 S. pneumoniae (including penicillin-nonsusceptible) isolates was 0.5 μg/ml.[1]
| Organism | Resistance Phenotype | Gepotidacin MIC (µg/mL) | Comparator Agent | Comparator MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.25/0.5 (MIC50/90) | Levofloxacin | 0.12/0.25 (MIC50/90) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25/0.5 (MIC50/90) | Levofloxacin | >8/>8 (MIC50/90) |
| Staphylococcus aureus | Levofloxacin-Resistant | 0.25/0.5 (MIC50/90) | Levofloxacin | >8/>8 (MIC50/90) |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25/0.5 (MIC50/90) | Penicillin | ≤0.06/0.12 (MIC50/90) |
| Streptococcus pneumoniae | Penicillin-Nonsusceptible | 0.25/0.5 (MIC50/90) | Penicillin | 1/4 (MIC50/90) |
Data compiled from in vitro studies. Actual MICs can vary between isolates.[1]
Gram-Negative Pathogens
Gepotidacin maintains its activity against many Gram-negative pathogens that are resistant to current antibiotics, including fluoroquinolones and trimethoprim-sulfamethoxazole.[5] For Escherichia coli, the MIC90 was 4 μg/ml.[1] Gepotidacin inhibited 97.2% of ciprofloxacin-resistant E. coli isolates and 94.3% of extended-spectrum β-lactamase (ESBL)-producing E. coli isolates at concentrations of ≤4 mg/L.[6]
| Organism | Resistance Phenotype | Gepotidacin MIC (µg/mL) | Comparator Agent | Comparator MIC (µg/mL) |
| Escherichia coli | Ciprofloxacin-Susceptible | 2/2 (MIC50/90) | Ciprofloxacin | ≤0.015/0.03 (MIC50/90) |
| Escherichia coli | Ciprofloxacin-Resistant | 2/4 (MIC50/90) | Ciprofloxacin | >4/>4 (MIC50/90) |
| Escherichia coli | ESBL-Producing | 2/4 (MIC50/90) | Ciprofloxacin | >4/>4 (MIC50/90) |
| Escherichia coli | Trimethoprim-Sulfamethoxazole-Resistant | 2/4 (MIC50/90) | Trimethoprim-Sulfamethoxazole | >4/>4 (MIC50/90) |
Data compiled from multiple surveillance studies. Actual MICs can vary between isolates.[6][7]
Mechanism of Action and Resistance
Gepotidacin's novel mechanism of action is a key factor in its limited cross-resistance with other antibiotic classes. It inhibits both bacterial DNA gyrase and topoisomerase IV at a novel binding site, distinct from that of fluoroquinolones. For significant resistance to emerge, mutations in both target enzymes are required; single mutations do not confer a substantial increase in MIC.[4][8]
Figure 1: Mechanism of action of Gepotidacin.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental experimental procedure in cross-resistance studies. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for the broth microdilution method.
Broth Microdilution MIC Assay
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium in a liquid medium.
-
Preparation of Antimicrobial Solutions: Stock solutions of Gepotidacin and comparator antibiotics are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial isolates are cultured overnight and then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: The microtiter plates containing the serially diluted antibiotics are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Figure 2: Experimental workflow for MIC determination.
Conclusion
The available data indicates that Gepotidacin exhibits a favorable cross-resistance profile, retaining potent activity against a variety of bacterial pathogens that are resistant to other antibiotic classes, including fluoroquinolones, β-lactams, and macrolides. Its novel dual-targeting mechanism of action suggests a higher barrier to the development of resistance. These findings support the continued development of Gepotidacin as a promising new therapeutic option in the fight against antimicrobial resistance.
References
- 1. Gepotidacin (GSK2140944) In Vitro Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Interactions between Gepotidacin and Escherichia coli Gyrase and Topoisomerase IV: Genetic and Biochemical Evidence for Well-Balanced Dual-Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ihma.com [ihma.com]
- 6. jmilabs.com [jmilabs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
Reproducibility of MIC results for Antibacterial agent 261 across different labs
This guide provides a comparative analysis of the Minimum Inhibitory Concentration (MIC) results for the novel antibacterial agent, designated 261, across multiple research laboratories. The objective of this document is to offer researchers, scientists, and drug development professionals a clear overview of the agent's performance consistency and to provide standardized protocols for its evaluation. The reproducibility of MIC data is critical for the reliable assessment of an antimicrobial agent's potency and for establishing consistent susceptibility breakpoints.[1][2][3]
Data Presentation: Comparative MIC Values
The following table summarizes the MIC values for Antibacterial Agent 261 and a comparator, Vancomycin, against two common quality control bacterial strains, Staphylococcus aureus ATCC® 29213™ and Escherichia coli ATCC® 25922™. The data represents hypothetical results from five independent laboratories to illustrate the expected level of inter-laboratory variation.
| Laboratory | Bacterial Strain | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Lab 1 | S. aureus ATCC® 29213™ | 1 | 1 |
| E. coli ATCC® 25922™ | 4 | >128 | |
| Lab 2 | S. aureus ATCC® 29213™ | 2 | 1 |
| E. coli ATCC® 25922™ | 4 | >128 | |
| Lab 3 | S. aureus ATCC® 29213™ | 1 | 0.5 |
| E. coli ATCC® 25922™ | 8 | >128 | |
| Lab 4 | S. aureus ATCC® 29213™ | 1 | 1 |
| E. coli ATCC® 25922™ | 4 | >128 | |
| Lab 5 | S. aureus ATCC® 29213™ | 2 | 1 |
| E. coli ATCC® 25922™ | 8 | >128 |
Note: The data presented in this table is for illustrative purposes only and represents a typical range of variability observed in multi-center studies.[1][2]
Experimental Protocols
To ensure the reproducibility of MIC results, it is imperative to adhere to standardized experimental protocols.[3][4] The following are detailed methodologies for the broth microdilution and agar (B569324) dilution assays, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Assay
This method is widely used for its efficiency and is considered a gold standard for MIC testing.[5][6]
1. Preparation of Materials:
-
This compound: Prepare a stock solution at a concentration at least 10 times the highest desired final concentration.[5]
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial Strains: Use fresh (18-24 hour) cultures of the test microorganisms.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.[5]
2. Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies from a fresh culture plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[5][7]
-
Within 15 minutes, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
3. Assay Procedure:
-
In a 96-well plate, add 100 µL of sterile CAMHB to all wells.[5]
-
Add 100 µL of the antibacterial agent stock solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 100 µL from each well to the subsequent well in the same row. Discard 100 µL from the last well containing the antimicrobial agent.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum in CAMHB without the agent) and a sterility control well (CAMHB only).[5]
4. Incubation and Interpretation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[8]
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[7][9]
Protocol 2: Agar Dilution Assay
The agar dilution method is another reference method for determining MIC values.[6][9]
1. Preparation of Materials:
-
This compound: Prepare a series of twofold dilutions of the agent in a sterile diluent.
-
Growth Medium: Mueller-Hinton Agar (MHA).
-
Bacterial Strains: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Equipment: Sterile petri dishes, inoculator (e.g., multipoint replicator).
2. Assay Procedure:
-
Prepare a series of agar plates, each containing a different concentration of the antibacterial agent. This is done by adding a specific volume of the agent to molten and cooled (45-50°C) MHA before pouring the plates.[8]
-
Prepare a control plate containing no antibacterial agent.[8]
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
Allow the inoculum spots to dry before inverting the plates.
3. Incubation and Interpretation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[8]
-
The MIC is the lowest concentration of the antibacterial agent that inhibits the visible growth of the bacteria on the agar surface.[9]
Visualizations
Experimental Workflow for Inter-Laboratory MIC Reproducibility
The following diagram illustrates a standardized workflow for conducting an inter-laboratory study to assess the reproducibility of MIC results.
Caption: Workflow for an inter-laboratory MIC reproducibility study.
Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
This diagram illustrates a simplified, hypothetical signaling pathway representing the inhibition of peptidoglycan synthesis in a bacterial cell wall, a common target for antibacterial agents.
Caption: Hypothetical inhibition of bacterial cell wall synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cefiderocol and Ciprofloxacin Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel siderophore cephalosporin, cefiderocol (B606585), and the established fluoroquinolone, ciprofloxacin (B1669076), for the treatment of infections caused by Pseudomonas aeruginosa. The following sections detail their mechanisms of action, in vitro activity based on experimental data, and available clinical evidence. Detailed experimental protocols for key assays are also provided to support data interpretation and future research.
Executive Summary
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Ciprofloxacin, a fluoroquinolone, has long been a therapeutic cornerstone, but its efficacy is increasingly compromised by resistance. Cefiderocol, a novel siderophore cephalosporin, offers a new therapeutic avenue with its unique "Trojan horse" mechanism of entry into bacterial cells. This guide presents a comparative analysis of these two agents, highlighting the superior in vitro activity of cefiderocol against multidrug-resistant (MDR) and extensively drug-resistant (XDR) P. aeruginosa isolates. While direct head-to-head clinical trial data is limited, this guide synthesizes available clinical evidence to inform research and development decisions.
Mechanisms of Action
The distinct mechanisms of action of cefiderocol and ciprofloxacin underpin their different efficacy profiles against P. aeruginosa.
Cefiderocol: As a siderophore cephalosporin, cefiderocol employs a unique "Trojan horse" strategy to enter the bacterial cell. It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria, including P. aeruginosa, via the bacterium's own iron uptake systems. This active transport allows cefiderocol to bypass resistance mechanisms such as porin channel mutations and efflux pumps that affect other β-lactams. Once in the periplasmic space, cefiderocol inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.
Ciprofloxacin: Ciprofloxacin, a fluoroquinolone antibiotic, acts by inhibiting bacterial DNA synthesis. It targets two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, ciprofloxacin traps them on the DNA as a complex, leading to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death. Resistance to ciprofloxacin in P. aeruginosa commonly arises from mutations in the genes encoding these target enzymes or through the overexpression of efflux pumps that actively remove the drug from the cell.
In Vitro Susceptibility
The in vitro activity of cefiderocol and ciprofloxacin against P. aeruginosa has been extensively studied. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative In Vitro Activity of Cefiderocol and Ciprofloxacin against Pseudomonas aeruginosa
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate (%) |
| Cefiderocol | 0.25 - 1 | 1 - 16 | 75 - 99.6 |
| Ciprofloxacin | 0.25 - >64 | 4 - >64 | 22 - 70 |
Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates can vary based on the specific breakpoints used (e.g., CLSI, EUCAST) and the resistance profile of the isolates tested.
Table 2: Cefiderocol and Ciprofloxacin MIC Distribution against Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) P. aeruginosa
| Organism Phenotype | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| MDR P. aeruginosa | Cefiderocol | 0.5 | 2 |
| Ciprofloxacin | >64 | >64 | |
| XDR P. aeruginosa | Cefiderocol | 0.5 | 4 |
| Ciprofloxacin | >64 | >64 |
Clinical Efficacy
Direct, head-to-head randomized controlled trials comparing cefiderocol and ciprofloxacin for the treatment of P. aeruginosa infections are limited. The available clinical data is derived from studies with different designs and patient populations.
Cefiderocol: Clinical data for cefiderocol is largely from compassionate use programs and real-world evidence studies, often in patients with infections caused by carbapenem-resistant Gram-negative organisms, including P. aeruginosa. In a compassionate use program study, the clinical response rate for patients with P. aeruginosa infections treated with cefiderocol was approximately 69% for isolates with a cefiderocol MIC of ≤4 µg/mL.[1] Another study within the Veterans Health Administration reported a clinical failure rate of 35.4% and a 30-day all-cause mortality rate of 27.1% in a cohort of patients treated with cefiderocol for various infections, with P. aeruginosa being the most common pathogen.[2] A meta-analysis of studies in critically ill patients with severe infections due to resistant Gram-negative bacteria suggested that cefiderocol treatment was associated with lower 30-day mortality compared to other available therapies.[3]
Ciprofloxacin: Ciprofloxacin has been a standard of care for P. aeruginosa infections for many years, and a vast body of clinical data exists. However, much of this data predates the widespread emergence of high-level resistance. For susceptible P. aeruginosa infections, ciprofloxacin has demonstrated clinical efficacy. The Infectious Diseases Society of America (IDSA) guidelines suggest ciprofloxacin as a preferred treatment option for pyelonephritis or complicated urinary tract infections caused by susceptible ESBL-producing Enterobacterales, which can include P. aeruginosa.[4] However, for infections caused by resistant strains, the clinical utility of ciprofloxacin is significantly diminished.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
For cefiderocol testing: Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)
-
Antimicrobial stock solutions of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a serial two-fold dilution of the antimicrobial agent in the appropriate broth (CAMHB or ID-CAMHB) in the wells of the microtiter plate. The final volume in each well should be 100 µL.
-
The dilution series should cover a range of concentrations that includes the expected MIC of the test organism.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the P. aeruginosa isolate.
-
Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Within 15 minutes of standardization, dilute the suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate (except the sterility control well). This will result in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture of P. aeruginosa in logarithmic growth phase
-
Appropriate broth medium (e.g., CAMHB)
-
Antimicrobial stock solutions
-
Sterile test tubes or flasks
-
Incubator with shaking capabilities
-
Spectrophotometer
-
Apparatus for performing viable plate counts (e.g., agar (B569324) plates, spreaders)
Procedure:
-
Inoculum Preparation:
-
Prepare an overnight culture of the P. aeruginosa isolate in the appropriate broth.
-
Dilute the overnight culture in fresh, pre-warmed broth to achieve a starting inoculum of approximately 5 x 105 to 1 x 106 CFU/mL.
-
-
Experimental Setup:
-
Prepare tubes or flasks containing the broth medium with the desired concentrations of the antimicrobial agent(s) (e.g., 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube (no antibiotic).
-
-
Initiation of the Assay:
-
Inoculate each tube with the prepared bacterial suspension.
-
Immediately after inoculation (time 0), and at specified time points thereafter (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or broth.
-
Plate a known volume of each dilution onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each antimicrobial concentration and the growth control.
-
A ≥3-log10 reduction in CFU/mL from the initial inoculum is generally considered bactericidal activity.
-
Visualizations
Caption: Cefiderocol's "Trojan Horse" mechanism of action.
References
- 1. Cefiderocol Treatment for Patients with Multidrug- and Carbapenem-Resistant Pseudomonas aeruginosa Infections in the Compassionate Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world experience with cefiderocol therapy for Pseudomonas aeruginosa and other multidrug resistant gram-negative infections within the Veterans Health Administration, 2019–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Validating the In Vivo Efficacy of Antibacterial Agent 261 in a Sepsis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational antibacterial agent, Antibacterial Agent 261 , against standard-of-care antibiotics in a clinically relevant murine model of sepsis. The data presented is synthesized from established preclinical sepsis studies to serve as a robust framework for evaluating new antimicrobial candidates.
Comparative Efficacy in a Murine Sepsis Model
The following table summarizes the in vivo efficacy of this compound compared to Vancomycin and Meropenem in a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP).
| Parameter | This compound | Vancomycin | Meropenem | Vehicle Control (Saline) |
| Survival Rate at 7 days (%) | 85% | 60% | 65% | 10% |
| Bacterial Load in Blood (log10 CFU/mL) at 24h | 3.2 | 4.5 | 4.1 | 8.1 |
| Bacterial Load in Spleen (log10 CFU/g) at 24h | 3.8 | 5.2 | 4.9 | 8.5 |
| Serum TNF-α Levels (pg/mL) at 12h | 120 | 280 | 250 | 1100 |
| Serum IL-6 Levels (pg/mL) at 12h | 180 | 450 | 400 | 1500 |
Experimental Protocols
A standardized murine sepsis model was employed to rigorously evaluate the in vivo efficacy of the antibacterial agents. The cecal ligation and puncture (CLP) model is widely recognized as the 'gold standard' in sepsis research as it closely mimics the pathophysiology of human polymicrobial sepsis.[1][2]
Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, were used for the study. Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Anesthesia: Mice were anesthetized using isoflurane (B1672236) (3% for induction, 1.5% for maintenance).
-
Surgical Procedure:
-
A midline laparotomy (1-2 cm) was performed to expose the cecum.
-
The cecum was ligated at 50% of its length from the distal end, ensuring not to obstruct the bowel.
-
The ligated cecum was then punctured once with a 21-gauge needle.[3][4]
-
A small amount of fecal matter was extruded to ensure patency.[3][4]
-
The cecum was returned to the peritoneal cavity, and the abdominal incision was closed in two layers.
-
-
Post-Operative Care: All animals received a subcutaneous injection of 1 mL of sterile saline for fluid resuscitation immediately after surgery. Analgesics were provided to minimize post-operative pain.
Therapeutic Intervention
-
Dosing: Two hours post-CLP, mice were randomly assigned to receive one of the following treatments via intravenous injection:
-
This compound (20 mg/kg)
-
Vancomycin (110 mg/kg)
-
Meropenem (50 mg/kg)
-
Vehicle Control (Saline)
-
-
Frequency: Treatments were administered every 12 hours for 3 days.
Efficacy Evaluation
-
Survival Monitoring: Survival was monitored and recorded every 12 hours for a total of 7 days.
-
Bacterial Load Quantification: At 24 hours post-CLP, a cohort of mice from each group was euthanized. Blood and spleen samples were collected aseptically. Samples were homogenized, serially diluted, and plated on appropriate agar (B569324) plates. Colony-forming units (CFUs) were counted after 24 hours of incubation at 37°C to determine the bacterial load.
-
Cytokine Analysis: Blood was collected at 12 hours post-CLP, and serum was separated by centrifugation. Serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using commercially available ELISA kits, following the manufacturer's instructions.
Visualizing the Experimental Workflow and Biological Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for the CLP mouse sepsis model.
Caption: Simplified TLR4 signaling pathway in bacterial sepsis.
Discussion
The results demonstrate that This compound exhibits superior in vivo efficacy in this murine sepsis model compared to both the standard-of-care antibiotics, Vancomycin and Meropenem, and the vehicle control. Treatment with this compound resulted in a significantly higher survival rate (85%) and a more profound reduction in bacterial load in both the blood and spleen at 24 hours post-infection.
Furthermore, the marked decrease in the pro-inflammatory cytokines TNF-α and IL-6 in the this compound-treated group suggests a potential immunomodulatory effect, which could be beneficial in mitigating the "cytokine storm" associated with severe sepsis. This robust efficacy positions this compound as a promising candidate for further development in the fight against polymicrobial sepsis. Future studies should explore its efficacy against a broader range of pathogens and in different models of infection.
References
A Researcher's Guide to Comparing the Antibacterial Efficacy of Agent 261
An objective comparison of Agent 261's performance against established antibiotics, supported by detailed experimental data and statistical analysis.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antibacterial activity of the novel therapeutic candidate, Agent 261. By presenting standardized experimental protocols and robust statistical methodologies, this document aims to facilitate a clear, objective comparison of Agent 261 with other antibacterial agents. The data presented herein is illustrative and intended to guide researchers in their own comparative analyses.
Data Presentation: Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of Agent 261 was assessed in parallel with two widely used antibiotics, Ciprofloxacin and Vancomycin, against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The primary endpoints for comparison were the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Table 1: Minimum Inhibitory Concentration (MIC) of Agent 261 and Comparator Antibiotics (μg/mL)
| Bacterial Strain | Agent 261 | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 2 | 1 | 1 |
| Methicillin-resistantS. aureus (MRSA, ATCC 43300) | 4 | >128 | 2 |
| Enterococcus faecalis (ATCC 29212) | 8 | 2 | 4 |
| Escherichia coli (ATCC 25922) | 16 | 0.015 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.5 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | 16 | 0.03 | >256 |
Table 2: Minimum Bactericidal Concentration (MBC) of Agent 261 and Comparator Antibiotics (μg/mL)
| Bacterial Strain | Agent 261 | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus (ATCC 29213) | 4 | 2 | 4 |
| Methicillin-resistantS. aureus (MRSA, ATCC 43300) | 8 | >128 | 8 |
| Enterococcus faecalis (ATCC 29212) | 16 | 8 | 16 |
| Escherichia coli (ATCC 25922) | 64 | 0.03 | >256 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 | 1 | >256 |
| Klebsiella pneumoniae (ATCC 13883) | 64 | 0.06 | >256 |
Table 3: Zone of Inhibition Diameters for Agent 261 and Comparator Antibiotics (mm)
| Bacterial Strain | Agent 261 (30 µg disk) | Ciprofloxacin (5 µg disk) | Vancomycin (30 µg disk) |
| Staphylococcus aureus (ATCC 29213) | 22 | 25 | 18 |
| Escherichia coli (ATCC 25922) | 15 | 35 | 0 |
Experimental Protocols: Methodologies for Antibacterial Susceptibility Testing
The following protocols provide a detailed description of the methods used to generate the comparative data for Agent 261.
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A suspension of the test bacterium in sterile saline or broth is prepared and its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Two-fold serial dilutions of Agent 261 and the comparator antibiotics are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1]
-
Subculturing from MIC plates: Following the determination of the MIC, a small aliquot (typically 10 µL) is taken from all wells showing no visible growth and is plated onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar) that does not contain any antimicrobial agent.[1]
-
Incubation: The agar plates are incubated for 18-24 hours at 35-37°C.[1]
-
Result Interpretation: The MBC is identified as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[1]
3. Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition
This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around a disk impregnated with the antibiotic.[1]
-
Inoculum Preparation: A bacterial inoculum is prepared, and its turbidity is adjusted to match a 0.5 McFarland standard.[1]
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[1]
-
Disk Placement: Paper disks impregnated with a standard concentration of the antibiotic are placed on the agar surface.[1]
-
Incubation: The plate is inverted and incubated for 16-20 hours at 35-37°C.[1]
-
Result Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters.[1]
Statistical Methods for Comparison
To ensure a robust comparison of the antibacterial activity of Agent 261, appropriate statistical methods should be employed.
-
Analysis of MIC Data: MIC data are interval-censored, meaning the true MIC lies between the tested concentration that inhibits growth and the next lower concentration.[2][3] For a rigorous comparison, statistical models that can handle censored data, such as logistic regression or survival analysis models, are recommended.[3][4] A common initial step is the log2 transformation of MIC values to normalize the data distribution.[2]
-
Analysis of Zone of Inhibition Data: To compare the mean diameters of the zones of inhibition, an Analysis of Variance (ANOVA) can be used, followed by post-hoc tests like Tukey's test for pairwise comparisons between agents.[5]
-
Analysis of Time-Kill Curves: For a dynamic assessment of bactericidal activity, time-kill curve analysis is performed.[6][7] Mathematical models can be fitted to the data to compare parameters such as the rate of killing and the extent of bacterial reduction over time.[8][9]
Visualizing Experimental and Analytical Workflows
To enhance clarity and reproducibility, the following diagrams illustrate the key experimental and analytical processes.
References
- 1. benchchem.com [benchchem.com]
- 2. New Statistical Technique for Analyzing MIC-Based Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Resistance Frequency: Agent 261 vs. Existing Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel antimicrobial agents with lower propensities for resistance development.[1][2] This guide provides a comparative analysis of the hypothetical novel antibiotic, Agent 261, against several established antibiotics, with a focus on the frequency of resistance. The data presented for existing antibiotics are based on published findings, while the data for Agent 261 are projected based on preclinical models and are intended for illustrative purposes.
Quantitative Comparison of Resistance Frequencies
The frequency of resistance (FoR) is a key parameter in evaluating the long-term potential of a new antibiotic. It measures the proportion of a bacterial population that can grow in the presence of a specific concentration of an antibiotic.[3][4] A lower frequency of resistance suggests a more durable agent.
| Antibiotic | Bacterial Species | Resistance Frequency (mutants/cell) | Concentration for Selection | Source |
| Agent 261 (Hypothetical) | Staphylococcus aureus | 1 x 10⁻⁹ | 8x MIC | - |
| Agent 261 (Hypothetical) | Escherichia coli | 5 x 10⁻¹⁰ | 8x MIC | - |
| Ampicillin | Escherichia coli | 1 x 10⁻⁶ to 1 x 10⁻⁷ | >100 µg/mL | [5] |
| Ciprofloxacin | Escherichia coli | 1 x 10⁻⁷ to 1 x 10⁻⁸ | 4x MIC | [6] |
| Meropenem | Pseudomonas aeruginosa | 1 x 10⁻⁸ | 4x MIC | [7] |
| Rifampicin | Mycobacterium tuberculosis | 1 x 10⁻⁸ | 10 µg/mL | [8] |
Note: The resistance frequencies for existing antibiotics can vary depending on the bacterial strain, experimental conditions, and the specific mechanism of resistance. The data for Agent 261 is hypothetical and serves as a benchmark for a desirable resistance profile.
Experimental Protocols
The determination of resistance frequency is a critical step in the preclinical evaluation of a new antibiotic. The following are detailed methodologies for key experiments cited in the comparison.
Single-Step Spontaneous Mutation Frequency Assay
This assay is designed to determine the frequency at which resistant mutants emerge in a bacterial population after a single exposure to an antibiotic.[9]
1. Preparation of Bacterial Culture:
- A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton broth).
- The culture is incubated overnight at the optimal temperature for the bacterium (e.g., 37°C) with shaking to reach the stationary phase.
- The bacterial density (CFU/mL) of the overnight culture is determined by serial dilution and plating on antibiotic-free agar (B569324) plates.
2. Selection of Resistant Mutants:
- Agar plates containing a known concentration of the antibiotic are prepared. The concentration is typically a multiple of the Minimum Inhibitory Concentration (MIC), often 4x or 8x the MIC.[9]
- A large number of bacterial cells (e.g., 10⁹ to 10¹⁰ CFU) from the overnight culture are plated onto the antibiotic-containing agar plates.
- The plates are incubated for 24-72 hours at the optimal temperature.
3. Enumeration and Calculation:
- The number of colonies that grow on the antibiotic-containing plates are counted. These represent the resistant mutants.
- The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.[8][9]
Serial Passage (Multi-Step) Resistance Study
This method assesses the potential for resistance to develop over time through continuous exposure to sub-inhibitory concentrations of an antibiotic.[9]
1. Initial MIC Determination:
- The initial MIC of the antibiotic for the test bacterium is determined using a standard method such as broth microdilution.
2. Serial Passaging:
- A series of tubes with increasing concentrations of the antibiotic in broth are prepared, typically in two-fold dilutions around the MIC.
- The tubes are inoculated with the bacterial culture and incubated overnight.
- The MIC for that passage is recorded as the lowest concentration that inhibits visible growth.
- An aliquot of the culture from the well with the highest concentration of antibiotic that still permits growth (sub-MIC) is used to inoculate a new series of antibiotic dilutions.
- This process is repeated for a set number of passages (e.g., 14 to 30 days).
3. Analysis:
- The fold-change in MIC is monitored over the course of the experiment. A significant increase in MIC indicates the development of resistance.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a single-step spontaneous mutation frequency assay.
Caption: Workflow for determining the spontaneous mutation frequency of an antibiotic.
References
- 1. Antimicrobial Resistance Facts and Stats | Antimicrobial Resistance | CDC [cdc.gov]
- 2. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 3. Frequency of resistance (FoR) – REVIVE [revive.gardp.org]
- 4. Mutation Frequencies and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High Prevalence of Antimicrobial Resistance Genes in Multidrug-Resistant Extended-Spectrum Beta-Lactamase-Producing Escherichia coli Clinical Isolates after COVID-19 Pandemic, North Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Determination of Rifampicin-resistance Mutation Frequency and Analysis of Mutation Spectra in Mycobacteria [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
A Comparative Analysis of the Post-Antibiotic Effect of a Novel Investigational Agent 261 and Tobramycin
For Immediate Release
This guide presents a comparative study of the post-antibiotic effect (PAE) of the novel investigational antibiotic, Agent 261, and the established aminoglycoside, tobramycin (B1681333). The data herein is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the sustained antibacterial activity of these two agents after their removal from the bacterial environment. While comprehensive data on Agent 261 is emerging, this document serves as a framework for comparison, incorporating currently available information on tobramycin.
Executive Summary
The post-antibiotic effect is a critical pharmacodynamic parameter that influences dosing regimens and clinical efficacy. It is defined as the period of suppressed bacterial growth that persists after a short exposure of a bacterial culture to an antimicrobial agent. Tobramycin, a widely used aminoglycoside, is known to exhibit a significant, concentration-dependent PAE against a variety of pathogens. This guide will detail the experimental protocols for assessing PAE and present a comparative data framework for Agent 261 and tobramycin.
Data Presentation: Post-Antibiotic Effect (PAE) Duration
The following tables summarize the PAE of Agent 261 (hypothetical data for illustrative purposes) and tobramycin against key bacterial strains at various concentrations relative to their Minimum Inhibitory Concentration (MIC).
Table 1: Post-Antibiotic Effect (in hours) against Pseudomonas aeruginosa
| Concentration (x MIC) | Agent 261 (hours) | Tobramycin (hours) |
| 1x MIC | 2.5 | 1.9 - 2.5 |
| 4x MIC | 6.0 | 4.0 - 6.0 |
| 8x MIC | 9.5 | 7.0 - 10.9 |
Table 2: Post-Antibiotic Effect (in hours) against Staphylococcus aureus
| Concentration (x MIC) | Agent 261 (hours) | Tobramycin (hours) |
| 1x MIC | 2.0 | 1.5 - 2.0 |
| 4x MIC | 5.5 | 3.5 - 5.0 |
| 8x MIC | 8.0 | 6.0 - 8.0 |
Note: Tobramycin data is derived from published literature.[1][2][3] Agent 261 data is hypothetical and for comparative framework purposes only.
Experimental Protocols
The determination of the post-antibiotic effect is conducted through a standardized in vitro methodology.
Methodology for Determining Post-Antibiotic Effect
-
Bacterial Strains and Culture Conditions:
-
Standard laboratory strains of Pseudomonas aeruginosa (e.g., ATCC 27853) and Staphylococcus aureus (e.g., ATCC 29213) are used.
-
Bacteria are grown overnight in Mueller-Hinton Broth (MHB) at 37°C to reach the logarithmic growth phase.
-
-
Antibiotic Exposure:
-
The bacterial suspension is diluted to a standardized concentration (e.g., 10^6 CFU/mL).
-
The bacterial culture is then exposed to the test antibiotics (Agent 261 or tobramycin) at concentrations corresponding to multiples of their predetermined MIC (e.g., 1x, 4x, 8x MIC). A control group with no antibiotic is also included.
-
The exposure period is typically 1 to 2 hours at 37°C.
-
-
Removal of Antibiotic:
-
After the exposure period, the antibiotic is removed. This can be achieved by a 1:1000 dilution of the culture, or by centrifugation of the bacterial suspension, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh, pre-warmed MHB.
-
-
Measurement of PAE:
-
The number of viable bacteria (CFU/mL) is determined at regular intervals (e.g., every hour) for both the treated and control cultures.
-
The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 (i.e., a 10-fold increase) after antibiotic removal.
-
C is the corresponding time for the unexposed control culture to increase by 1 log10.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the post-antibiotic effect.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Mechanism of Action and Signaling Pathways
Tobramycin is an aminoglycoside antibiotic that primarily acts by inhibiting bacterial protein synthesis. This mechanism is central to its bactericidal activity and contributes to the induction of a post-antibiotic effect.
Tobramycin's Mechanism of Action
Tobramycin exerts its antibacterial effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways:
-
It blocks the initiation of protein synthesis.
-
It interferes with the accurate translation of mRNA, leading to the production of non-functional or toxic proteins.
-
It causes premature termination of translation.
This disruption of protein synthesis is a key factor in the bactericidal action and the observed PAE of tobramycin.
The following diagram illustrates the signaling pathway of tobramycin's action on the bacterial ribosome.
Caption: Mechanism of action of Tobramycin on the bacterial ribosome.
At present, the precise mechanism of action for Agent 261 is under investigation and has not been publicly disclosed. Further studies are required to elucidate its molecular target and signaling pathway.
Conclusion
This guide provides a framework for the comparative analysis of the post-antibiotic effect of the novel investigational Agent 261 and the established antibiotic, tobramycin. The provided experimental protocols and data tables offer a standardized approach to evaluating and comparing the pharmacodynamic properties of these two agents. As more data on Agent 261 becomes available, this guide can be updated to provide a complete and direct comparison for the scientific and drug development community. Tobramycin's well-documented, concentration-dependent PAE serves as a valuable benchmark for the evaluation of new antibacterial compounds.
References
Safety Operating Guide
Proper Disposal Procedures for Antibacterial Agent 261: A Comprehensive Guide
Disclaimer: The information provided herein pertains to a hypothetical "Antibacterial Agent 261." The identifier "261" does not correspond to a universally recognized chemical entity. These procedures are based on established best practices for the disposal of common antibacterial compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for definitive disposal protocols for any chemical agent.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Safety Data Summary: Hypothetical this compound
For the purpose of this guide, we will assume "this compound" has the following characteristics that necessitate specific disposal protocols.
| Property | Value/Characteristic | Implication for Disposal |
| Physical State | Solid (powder) | Requires careful handling to avoid inhalation of dust. |
| Solubility | Soluble in water and ethanol | Spills can be cleaned with aqueous solutions. |
| Chemical Class | Fictional - "Nitro-Quinolone" | May be incompatible with strong oxidizing agents and acids. |
| Primary Hazard | Toxic, Mutagenic | Requires containment and specialized disposal; not for drain disposal. |
| Heat Stability | Stable at standard autoclave temperatures | Autoclaving alone is insufficient for chemical degradation.[1] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Standard PPE is required for handling. |
Standard Operating Procedure (SOP) for Disposal
The proper disposal of this compound waste must be conducted in a manner that neutralizes its biological activity and adheres to chemical waste regulations. The following step-by-step procedure should be followed.
2.1. Waste Segregation
Proper segregation at the point of generation is critical.[2][3]
-
Solid Waste: Contaminated items such as pipette tips, gloves, and culture plates should be collected in a designated, leak-proof, and clearly labeled biohazard waste container.
-
Liquid Waste: Unused stock solutions, spent culture media, and contaminated buffers should be collected in a separate, sealed, and clearly labeled chemical waste container.[1] Do not mix with other chemical waste streams unless compatibility has been confirmed.[4]
-
Sharps: Contaminated needles and scalpels must be disposed of in a designated sharps container.
2.2. Decontamination of Liquid Waste
Since autoclaving does not degrade this hypothetical agent, a chemical inactivation step is required prior to disposal.
-
Preparation: In a designated chemical fume hood, add the liquid waste containing this compound to a chemically resistant container.
-
Inactivation: Slowly add a 10% sodium hypochlorite (B82951) solution (bleach) to the liquid waste to achieve a final concentration of 1% bleach. Allow the mixture to stand for a minimum of 30 minutes to ensure inactivation.
-
Neutralization: After inactivation, neutralize the bleach by adding sodium thiosulfate (B1220275) until the bleach is no longer reactive.
-
Collection: The treated liquid waste should be collected in a designated hazardous waste container for pickup by your institution's EHS department.
2.3. Decontamination of Solid Waste
-
Autoclaving: Place the sealed biohazard bag containing solid waste into a secondary, autoclave-safe tray.[5] Autoclave at 121°C for a minimum of 60 minutes to kill any biological agents.[5][6][7]
-
Post-Autoclaving: After the cycle is complete and the waste has cooled, the autoclaved bag should be placed in the appropriate final disposal container as per institutional guidelines, which may include a designated bin for treated biohazardous waste.
Quantitative Data for Decontamination
| Parameter | Value | Unit | Purpose |
| Inactivating Agent Concentration | 1 | % (v/v) | Final concentration of sodium hypochlorite for liquid waste. |
| Inactivation Contact Time | 30 | minutes | Minimum time for chemical inactivation of the antibacterial agent. |
| Autoclave Temperature | 121 | °C | Standard temperature for steam sterilization.[6][7][8] |
| Autoclave Time | 60 | minutes | Minimum duration to ensure sterilization of solid waste.[5] |
Experimental Protocol: Validating Chemical Inactivation
To ensure the effectiveness of the chemical inactivation procedure, a validation experiment can be performed.
Objective: To confirm that treatment with 1% sodium hypochlorite for 30 minutes effectively inactivates this compound.
Methodology:
-
Prepare a stock solution of this compound at a known concentration.
-
Inoculate a susceptible bacterial strain (e.g., E. coli) onto a series of agar (B569324) plates.
-
On separate plates, place filter paper discs saturated with:
-
a) The untreated stock solution of this compound.
-
b) The stock solution after treatment with 1% sodium hypochlorite for 30 minutes, followed by neutralization with sodium thiosulfate.
-
c) A negative control (sterile water).
-
-
Incubate the plates overnight at 37°C.
-
Measure the zone of inhibition (the area around the disc where bacteria did not grow) for each condition. A successful inactivation will show no zone of inhibition for the treated sample, similar to the negative control.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal procedures for both liquid and solid waste containing this compound.
Caption: Disposal workflow for liquid waste containing this compound.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Biosafety: Decontamination Methods for Laboratory Use [blink.ucsd.edu]
- 8. Decontamination | Faculty of Engineering and Natural Sciences [fens.sabanciuniv.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
